[Des-Arg10]-HOE I40
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C53H77N15O12S |
|---|---|
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-[(1R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-1-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-34(13-5-18-59-52(55)56)44(72)63-35(14-6-19-60-53(57)58)47(75)65-20-7-16-39(65)49(77)67-27-31(70)24-40(67)46(74)61-26-42(71)62-36(25-32-11-8-22-81-32)45(73)64-37(28-69)48(76)66-21-17-29-9-1-3-12-33(29)43(66)50(78)68-38-15-4-2-10-30(38)23-41(68)51(79)80/h1,3,8-9,11-12,22,30-31,34-41,43,69-70H,2,4-7,10,13-21,23-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,31+,34+,35-,36-,37-,38-,39-,40-,41-,43+/m0/s1 |
InChI Key |
USDDLEJFZOSDMC-GTXJOUNGSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3C4=CC=CC=C4CCN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3C4=CC=CC=C4CCN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of [Des-Arg10]-HOE 140 in Inflammatory Pain Models: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a complex physiological response to tissue injury, characterized by hypersensitivity to both noxious and innocuous stimuli. A key player in the orchestration of this response is the kallikrein-kinin system, and specifically, the bradykinin B1 receptor. The B1 receptor is an inducible G-protein coupled receptor that is upregulated in response to tissue injury and inflammation, making it a prime therapeutic target for the management of inflammatory pain. [Des-Arg10]-HOE 140 is a potent and specific antagonist of the bradykinin B1 receptor. This technical guide provides a comprehensive overview of the role of [Des-Arg10]-HOE 140 in preclinical inflammatory pain models, detailing its mechanism of action, effects in various experimental paradigms, and the signaling pathways it modulates.
Mechanism of Action: Targeting the Bradykinin B1 Receptor
[Des-Arg10]-HOE 140 exerts its analgesic and anti-inflammatory effects by selectively blocking the bradykinin B1 receptor. Unlike the constitutively expressed B2 receptor, the B1 receptor is minimally present in healthy tissues. Its expression is induced by inflammatory mediators such as cytokines and bacterial endotoxins. The natural ligand for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin. Upon binding of its agonist, the B1 receptor initiates a signaling cascade that contributes to the sensitization of nociceptors and the amplification of the inflammatory response. By competitively inhibiting the binding of des-Arg9-bradykinin, [Des-Arg10]-HOE 140 effectively dampens this pro-nociceptive and pro-inflammatory signaling.
Bradykinin B1 Receptor Signaling Pathway
The activation of the bradykinin B1 receptor on nociceptive neurons triggers a cascade of intracellular events leading to neuronal sensitization and enhanced pain perception. The signaling pathway is initiated by the coupling of the receptor to G proteins, primarily Gαq/11 and Gαi. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC contribute to the sensitization of transient receptor potential (TRP) channels, such as TRPV1, leading to a lower threshold for activation by noxious stimuli and ultimately, hyperalgesia and allodynia.
Efficacy in Preclinical Inflammatory Pain Models
The analgesic and anti-inflammatory properties of bradykinin B1 receptor antagonists are typically evaluated in rodent models of inflammatory pain. The two most common models are carrageenan-induced paw edema and the formalin test.
Carrageenan-Induced Paw Edema
Intraplantar injection of carrageenan, a sulfated polysaccharide, into the rodent hind paw induces a localized inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to noxious heat), and mechanical allodynia (pain in response to a normally non-painful stimulus). This model is widely used to screen for the efficacy of anti-inflammatory and analgesic compounds.
Table 1: Effect of a Representative B1 Antagonist on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (nmol/paw) | Paw Volume Increase (mL) at 4h post-carrageenan | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| B1 Antagonist | 10 | 0.52 ± 0.05 | 38.8% |
| B1 Antagonist | 30 | 0.38 ± 0.04 | 55.3% |
| B1 Antagonist | 100 | 0.25 ± 0.03 | 70.6% |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Data is illustrative and based on typical results for B1 antagonists. |
Table 2: Effect of a Representative B1 Antagonist on Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (nmol/paw) | Paw Withdrawal Latency (s) to Radiant Heat | % Reversal of Hyperalgesia |
| Naive (No Carrageenan) | - | 10.2 ± 0.5 | - |
| Vehicle Control | - | 4.8 ± 0.4 | - |
| B1 Antagonist | 10 | 6.5 ± 0.5 | 31.5% |
| B1 Antagonist | 30 | 7.9 ± 0.6 | 57.4% |
| B1 Antagonist | 100 | 9.1 ± 0.5 | 79.6% |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Data is illustrative and based on typical results for B1 antagonists. |
Formalin Test
The formalin test involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's hind paw. This induces a biphasic pain response. The early phase (0-5 minutes post-injection) is characterized by acute nociceptive pain due to direct chemical stimulation of nociceptors. The late phase (15-60 minutes post-injection) is associated with an inflammatory response and central sensitization. This model is useful for differentiating between analgesic compounds that act on acute nociception versus those that target inflammatory pain mechanisms. B1 receptor antagonists are expected to be more effective in the late phase of the formalin test.
Table 3: Effect of a Representative B1 Antagonist on Formalin-Induced Nociceptive Behavior in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (s) - Early Phase (0-5 min) | Licking Time (s) - Late Phase (20-40 min) |
| Vehicle Control | - | 45.2 ± 5.1 | 120.5 ± 10.2 |
| B1 Antagonist | 1 | 42.8 ± 4.8 | 85.3 ± 9.5 |
| B1 Antagonist | 3 | 40.1 ± 5.5 | 55.1 ± 8.1 |
| B1 Antagonist | 10 | 38.5 ± 4.2 | 30.7 ± 6.3 |
| Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. Data is illustrative and based on typical results for B1 antagonists. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide detailed protocols for the carrageenan-induced paw edema model and the formalin test.
Carrageenan-Induced Paw Edema Protocol
This protocol outlines the procedure for inducing and assessing inflammatory pain using carrageenan in rats.
Investigating B1 Receptor Signaling with [Des-Arg10]-HOE 140: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bradykinin B1 receptor, a key player in inflammatory processes, and the use of the potent and selective antagonist, [Des-Arg10]-HOE 140, as a critical tool for its investigation. This document outlines the primary signaling pathways of the B1 receptor, presents quantitative data for [Des-Arg10]-HOE 140, and offers detailed protocols for key experimental assays.
Introduction to the B1 Receptor
The bradykinin B1 receptor (B1R) is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues.[1] However, its expression is rapidly induced by tissue injury, inflammation, and certain cytokines, making it a significant therapeutic target for a variety of inflammatory and pain-related disorders.[1][2][3] The primary endogenous ligands for the B1 receptor are des-Arg9-bradykinin and des-Arg10-kallidin, which are metabolites of the native kinins, bradykinin and kallidin, respectively.[4] Upon activation, the B1 receptor initiates a cascade of intracellular signaling events that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain.[5]
[Des-Arg10]-HOE 140: A Potent B1 Receptor Antagonist
[Des-Arg10]-HOE 140 is a synthetic peptide antagonist that exhibits high affinity and selectivity for the B1 receptor.[6] It is a derivative of HOE 140, a well-characterized B2 receptor antagonist. The removal of the C-terminal arginine from HOE 140 results in a molecule that potently blocks the action of B1 receptor agonists, with minimal effects on the B2 receptor. This selectivity makes [Des-Arg10]-HOE 140 an invaluable tool for dissecting the specific roles of the B1 receptor in complex biological systems.
Quantitative Data for [Des-Arg10]-HOE 140
The following tables summarize the reported binding affinities and antagonist potencies of [Des-Arg10]-HOE 140 for the B1 receptor across various experimental systems.
| Parameter | Value | Species/Tissue | Reference |
| pA2 | 7.1 | Rat Ileum | (Galoppini et al., 1999) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Parameter | Value (nM) | Species/Cell Line | Reference |
| Ki | 0.09 ± 0.08 | Human B1R expressed in HEK293T cells | (Liu et al., 2015)[7] |
| Ki | 0.46 ± 0.03 | Human B1R expressed in HEK293T cells | (Liu et al., 2015)[7] |
Ki (inhibition constant) represents the affinity of an antagonist for a receptor.
B1 Receptor Signaling Pathways
The B1 receptor primarily couples to Gαq/11 proteins.[8][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][11][12] The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a variety of downstream cellular responses.
Beyond the canonical Gq/PLC pathway, B1 receptor activation has also been linked to the stimulation of the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) signaling cascades, further highlighting its role in inflammatory and proliferative responses.
Signaling Pathway Diagram
Caption: B1 receptor signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate B1 receptor signaling with [Des-Arg10]-HOE 140.
Radioligand Binding Assay
This assay is used to determine the affinity of [Des-Arg10]-HOE 140 for the B1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human B1 receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-des-Arg10-kallidin.
-
Competitor: [Des-Arg10]-HOE 140.
-
Non-specific binding control: Unlabeled des-Arg10-kallidin (10 µM).
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hB1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled des-Arg10-kallidin (for non-specific binding), or 50 µL of varying concentrations of [Des-Arg10]-HOE 140.
-
Add 50 µL of [3H]-des-Arg10-kallidin to each well at a final concentration equal to its Kd.
-
Add 100 µL of the membrane preparation (20-40 µg of protein) to each well.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of [Des-Arg10]-HOE 140.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of [Des-Arg10]-HOE 140 to block agonist-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the human B1 receptor.
-
Cell culture medium and reagents.
-
Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
B1 receptor agonist: des-Arg9-bradykinin.
-
B1 receptor antagonist: [Des-Arg10]-HOE 140.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation:
-
Seed HEK293-hB1R cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add 100 µL of assay buffer containing varying concentrations of [Des-Arg10]-HOE 140 or vehicle to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject 20 µL of the B1 receptor agonist (des-Arg9-bradykinin) at a concentration that elicits a submaximal response (EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of [Des-Arg10]-HOE 140.
-
Calculate the IC50 value for the antagonist.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the product of PLC activation, providing a robust readout of Gq-coupled receptor signaling.
Materials:
-
HEK293 cells stably expressing the human B1 receptor.
-
Cell culture medium and reagents.
-
Inositol-free medium supplemented with [3H]-myo-inositol.
-
Stimulation buffer: HBSS with 10 mM LiCl.
-
B1 receptor agonist: des-Arg9-bradykinin.
-
B1 receptor antagonist: [Des-Arg10]-HOE 140.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling:
-
Seed HEK293-hB1R cells in a 24-well plate.
-
Label the cells by incubating them overnight in inositol-free medium containing [3H]-myo-inositol (1 µCi/mL).
-
-
Antagonist and Agonist Treatment:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with varying concentrations of [Des-Arg10]-HOE 140 or vehicle in stimulation buffer for 30 minutes at 37°C.
-
Add the B1 receptor agonist (des-Arg9-bradykinin) and incubate for an additional 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells with ice-cold 0.5 M perchloric acid.
-
Neutralize the lysates with 1 M KOH.
-
Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with 1 M formic acid.
-
-
Measurement and Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.
-
Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the antagonist.
-
Determine the IC50 value for [Des-Arg10]-HOE 140.
-
Visualizing Experimental Design
Experimental Workflow Diagram
References
- 1. Kinin B1 receptors as a therapeutic target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinin B1 receptor: an inducible G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (18)F-trifluoroborate derivatives of [des-arg(10)]kallidin for imaging bradykinin b1 receptor expression with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 9. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 10. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling [Des-Arg10]-HOE 140: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of [Des-Arg10]-HOE 140, a potent and selective antagonist of the bradykinin B1 receptor. This document details the pharmacological profile of the compound, the experimental methodologies used in its characterization, and the key signaling pathways it modulates.
Introduction
[Des-Arg10]-HOE 140 is a synthetic peptide derivative of HOE 140, a well-established bradykinin B2 receptor antagonist. The removal of the C-terminal arginine residue from HOE 140 results in a molecule with high affinity and selectivity for the bradykinin B1 receptor, an important target in inflammatory and pain pathways. [Des-Arg10]-HOE 140 has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of the B1 receptor and holds potential for therapeutic development in various inflammatory conditions.
Physicochemical Properties and Synthesis
[Des-Arg10]-HOE 140, also known as Icatibant des-Arg10, is a decapeptide with the sequence D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic. Its development stemmed from the aim to create a stable and potent B1 receptor antagonist. The synthesis is typically achieved through solid-phase peptide synthesis, a standard method for producing peptides of this length.
Pharmacological Profile
The pharmacological activity of [Des-Arg10]-HOE 140 has been characterized through a variety of in vitro and in vivo studies. These studies have consistently demonstrated its high potency and selectivity as a B1 receptor antagonist.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for [Des-Arg10]-HOE 140 from various experimental systems.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 | 1.2 x 10⁻⁸ M | Rabbit Aorta | Isolated Organ Bath | [1] |
| pA2 | 8.42 | Guinea-pig Ileum | Isolated Organ Bath | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the pharmacological profile of [Des-Arg10]-HOE 140.
Radioligand Binding Assay for Bradykinin B1 Receptor
This protocol outlines the determination of the binding affinity of [Des-Arg10]-HOE 140 to the bradykinin B1 receptor using a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of [Des-Arg10]-HOE 140 for the bradykinin B1 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B1 receptor.
-
Radioligand: [³H]-Lys-des-Arg⁹-bradykinin.
-
[Des-Arg10]-HOE 140 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of [Des-Arg10]-HOE 140 in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted [Des-Arg10]-HOE 140 to the wells. For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of an unlabeled B1 receptor agonist or antagonist.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Organ Bath Assay for Functional Antagonism
This protocol describes the evaluation of the functional antagonist activity of [Des-Arg10]-HOE 140 on smooth muscle contraction induced by a B1 receptor agonist.
Objective: To determine the potency of [Des-Arg10]-HOE 140 in inhibiting B1 receptor-mediated smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., rabbit aorta, guinea-pig ileum).
-
Organ bath system with a force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Bradykinin B1 receptor agonist (e.g., des-Arg⁹-bradykinin).
-
[Des-Arg10]-HOE 140.
Procedure:
-
Mount the isolated tissue in the organ bath containing the physiological salt solution.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Construct a cumulative concentration-response curve for the B1 receptor agonist to establish a baseline response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of [Des-Arg10]-HOE 140 for a predetermined time.
-
In the presence of the antagonist, construct a second cumulative concentration-response curve for the B1 receptor agonist.
-
Repeat steps 4-6 with increasing concentrations of [Des-Arg10]-HOE 140.
-
Analyze the data by comparing the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.
-
Calculate the dose ratio for each antagonist concentration and construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways Modulated by [Des-Arg10]-HOE 140
[Des-Arg10]-HOE 140 exerts its effects by blocking the signaling cascades initiated by the activation of the bradykinin B1 receptor. The B1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.
B1 Receptor-Gαq Signaling Pathway
Activation of the B1 receptor by its agonist leads to the activation of the Gαq signaling pathway. This cascade involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). [Des-Arg10]-HOE 140 blocks this entire cascade by preventing the initial activation of the B1 receptor.
Caption: Bradykinin B1 Receptor-Gαq Signaling Pathway.
Downstream MAPK/ERK and NF-κB Signaling
The activation of the Gαq pathway by the B1 receptor can lead to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. These pathways are crucial in mediating inflammatory responses, cell proliferation, and survival. By blocking the initial B1 receptor activation, [Des-Arg10]-HOE 140 effectively inhibits these downstream pro-inflammatory signaling events.
Caption: Downstream MAPK/ERK and NF-κB Signaling Pathways.
Conclusion
[Des-Arg10]-HOE 140 is a valuable pharmacological tool for investigating the roles of the bradykinin B1 receptor in health and disease. Its high potency and selectivity make it a standard antagonist for in vitro and in vivo studies. The detailed understanding of its pharmacological profile and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for researchers and drug development professionals working in the field of inflammation and pain. Further research into the therapeutic potential of B1 receptor antagonists like [Des-Arg10]-HOE 140 is warranted.
References
Methodological & Application
In Vitro Experimental Protocols for [Des-Arg10]-HOE 140: A Potent Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg10]-HOE 140 is a potent and selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR) involved in inflammatory and pain pathways. Unlike the constitutively expressed bradykinin B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key therapeutic target for a variety of pathological conditions. This document provides detailed application notes and in vitro experimental protocols for the characterization of [Des-Arg10]-HOE 140.
Mechanism of Action
[Des-Arg10]-HOE 140 is a synthetic peptide analog of bradykinin. It acts as a competitive antagonist at the bradykinin B1 receptor, preventing the binding of the endogenous agonist, des-Arg9-bradykinin. This blockade inhibits the downstream signaling cascade initiated by B1 receptor activation.
Bradykinin B1 Receptor Signaling Pathway
The bradykinin B1 receptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including the activation of the ERK1/2 signaling pathway, which is involved in cell growth, differentiation, and inflammation. [Des-Arg10]-HOE 140 blocks the initial step of this cascade by preventing agonist binding.
Figure 1: Bradykinin B1 Receptor Signaling Pathway and the inhibitory action of [Des-Arg10]-HOE 140.
Quantitative Data Summary
The following table summarizes the in vitro potency of [Des-Arg10]-HOE 140 and related compounds. Data for the parent compound, HOE 140, which is a B2 receptor antagonist, is included for comparative purposes.
| Compound | Receptor Target | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| [Des-Arg10]-HOE 140 | Bradykinin B1 | Functional Antagonism | Rat Ileum (longitudinal smooth muscle) | pA2 | 7.1 | [1] |
| HOE 140 | Bradykinin B2 | Receptor Binding | Guinea-pig Ileum | Ki | 0.798 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Receptor Binding | Guinea-pig Ileum | IC50 | 1.07 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism | Guinea-pig Ileum | pA2 | 8.42 | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism (Contraction) | Guinea-pig Ileum | IC50 | 11 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism (Contraction) | Rat Uterus | IC50 | 4.9 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism (Contraction) | Guinea-pig Pulmonary Artery | IC50 | 5.4 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism (EDRF Release) | Cultured Bovine Endothelial Cells | IC50 | 10 nM | [2][3] |
| HOE 140 | Bradykinin B2 | Functional Antagonism (Ca2+ Mobilization) | Cultured Bovine Endothelial Cells | IC50 | 1 nM | [2][3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay for Bradykinin B1 Receptor
This protocol is designed to determine the binding affinity (Ki) of [Des-Arg10]-HOE 140 for the bradykinin B1 receptor.
Materials:
-
Cells or tissues expressing the bradykinin B1 receptor (e.g., IMR-90 human lung fibroblasts, or tissues from LPS-treated animals).
-
Radiolabeled B1 agonist (e.g., [3H]-des-Arg10-Kallidin).
-
[Des-Arg10]-HOE 140.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize B1 receptor-expressing cells or tissues in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of various concentrations of unlabeled [Des-Arg10]-HOE 140 (for competition curve) or binding buffer (for total binding).
-
50 µL of a fixed concentration of radiolabeled B1 agonist (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
For non-specific binding, add a high concentration of an unlabeled B1 agonist (e.g., 1 µM des-Arg9-bradykinin).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of [Des-Arg10]-HOE 140 to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes and Protocols: [Des-Arg10]-HOE 140 for Use in HUVECs
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg10]-HOE 140 is a potent and specific antagonist of the bradykinin B1 receptor. The bradykinin B1 receptor, a G protein-coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli and tissue injury. In Human Umbilical Vein Endothelial Cells (HUVECs), the B1 receptor plays a crucial role in mediating inflammatory responses, angiogenesis, and vascular permeability. These application notes provide a recommended working concentration, detailed experimental protocols, and an overview of the associated signaling pathways for the use of [Des-Arg10]-HOE 140 in HUVEC-based research.
Data Presentation
While a definitive, universally recommended working concentration for [Des-Arg10]-HOE 140 in HUVECs is not explicitly documented in the literature, a functional concentration range can be extrapolated from studies on related compounds and cell types. The parent compound, HOE 140 (a B2 receptor antagonist), has been shown to be effective in the nanomolar range in endothelial cells. Furthermore, studies on B1 receptor agonists in other endothelial cell types have demonstrated maximal effects at concentrations around 100 nM, which can be effectively blocked by B1 receptor antagonists[1].
Table 1: Recommended Working Concentration Range for [Des-Arg10]-HOE 140 in HUVECs
| Parameter | Recommended Range | Notes |
| Working Concentration | 10 nM - 1 µM | The optimal concentration should be determined empirically for each specific assay and experimental condition. A concentration-response curve is recommended. |
| Pre-incubation Time | 30 - 60 minutes | Pre-incubation with the antagonist before the addition of a B1 receptor agonist is crucial for effective receptor blockade. |
Signaling Pathways
Activation of the bradykinin B1 receptor in HUVECs initiates a cascade of intracellular signaling events that contribute to inflammatory and angiogenic processes. The primary signaling pathway involves the activation of G-protein Gq, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. Furthermore, B1 receptor activation can stimulate the production of nitric oxide (NO) and prostacyclin (PGI2), potent vasodilators and modulators of vascular tone.
Caption: Bradykinin B1 Receptor Signaling Pathway in HUVECs.
Experimental Protocols
HUVEC Culture and Maintenance
A standardized protocol for the culture of HUVECs is essential for reproducible results.
Caption: HUVEC Culture Workflow.
Protocol 1: HUVEC Culture
-
Prepare Culture Flasks: Coat T-75 flasks with a suitable attachment factor (e.g., gelatin or fibronectin) according to the manufacturer's instructions.
-
Thawing Cells: Rapidly thaw a cryovial of HUVECs in a 37°C water bath.
-
Seeding: Transfer the thawed cells into a pre-warmed T-75 flask containing endothelial cell growth medium.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, detach them using a gentle dissociation reagent (e.g., TrypLE™) and re-seed them into new coated flasks at a ratio of 1:3 to 1:4.
-
Experimental Use: Use HUVECs between passages 2 and 6 for experiments to ensure consistency and maintain their endothelial phenotype.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of [Des-Arg10]-HOE 140 on HUVEC viability, particularly in the context of B1 receptor-mediated cytotoxicity if applicable.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of [Des-Arg10]-HOE 140 (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Following pre-treatment, add a B1 receptor agonist (e.g., Des-Arg10-Kallidin, 100 nM) to the appropriate wells. Include wells with antagonist alone, agonist alone, and untreated controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Assay)
This protocol measures the effect of [Des-Arg10]-HOE 140 on HUVEC proliferation induced by B1 receptor activation.
Protocol 3: BrdU Assay for Cell Proliferation
-
Cell Seeding: Seed HUVECs in a 96-well plate as described for the MTT assay.
-
Serum Starvation: Once the cells are attached, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Pre-treat the synchronized cells with [Des-Arg10]-HOE 140 for 1 hour.
-
Add a B1 receptor agonist to stimulate proliferation.
-
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.
-
Fixation and Denaturation: Fix the cells and denature the DNA according to the BrdU assay kit manufacturer's instructions.
-
Detection: Add the anti-BrdU antibody and the subsequent detection reagents as per the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength.
Western Blotting for Signaling Pathway Analysis
This protocol allows for the investigation of the effect of [Des-Arg10]-HOE 140 on key signaling proteins involved in the B1 receptor pathway.
Protocol 4: Western Blotting
-
Cell Treatment: Seed HUVECs in 6-well plates. Once confluent, treat the cells with [Des-Arg10]-HOE 140 and/or a B1 receptor agonist for the desired time points (e.g., 5, 15, 30, 60 minutes for phosphorylation events).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-eNOS, total eNOS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
[Des-Arg10]-HOE 140 is a valuable tool for investigating the role of the bradykinin B1 receptor in HUVEC physiology and pathophysiology. The provided protocols and pathway information offer a comprehensive guide for researchers to design and execute experiments aimed at elucidating the intricate functions of this receptor in the vascular endothelium. It is imperative to empirically determine the optimal experimental conditions for each specific research question.
References
Application Notes and Protocols for [Des-Arg10]-HOE 140 in a Mouse Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of [Des-Arg10]-HOE 140, a potent and selective antagonist of the bradykinin B1 receptor, in a mouse model of inflammation. The information is intended to guide researchers in designing and executing experiments to investigate the role of the B1 receptor in inflammatory processes and to evaluate the therapeutic potential of B1 receptor antagonists.
Introduction
The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues. However, its expression is significantly upregulated in response to tissue injury and pro-inflammatory cytokines, making it a key mediator in chronic inflammation and pain. [Des-Arg10]-HOE 140 is a synthetic peptide that acts as a selective antagonist to the B1 receptor, thereby blocking the signaling pathways that contribute to the inflammatory cascade. Its use in animal models of inflammation is crucial for understanding the pathophysiology of various inflammatory diseases and for the preclinical assessment of novel anti-inflammatory drugs.
Mechanism of Action
Under inflammatory conditions, the enzyme kininase I metabolizes bradykinin to des-Arg9-bradykinin, the natural ligand for the B1 receptor. The binding of des-Arg9-bradykinin to the B1 receptor activates downstream signaling pathways, leading to increased vascular permeability, edema, and the recruitment of inflammatory cells. [Des-Arg10]-HOE 140 competitively binds to the B1 receptor, preventing the binding of its natural agonist and thereby attenuating the inflammatory response.
Signaling Pathway of Bradykinin B1 Receptor in Inflammation
Caption: Signaling pathway of the bradykinin B1 receptor in inflammation.
Quantitative Data Summary
While specific studies utilizing [Des-Arg10]-HOE 140 in mouse models of inflammation and reporting detailed dosage are limited in publicly available literature, data from closely related B1 receptor antagonists provide a strong basis for dosage determination. The following table summarizes relevant dosage information from studies using other peptide-based bradykinin B1 receptor antagonists in rodents.
| Compound | Animal Model | Inflammatory Model | Route of Administration | Dosage Range | Reference |
| des-Arg9[Leu8]bradykinin | Mouse | Carrageenan-induced hyperalgesia | i.v. or s.c. | 30 nmol/kg | [1] |
| des-Arg9[Leu8]bradykinin | Rat | Formalin-induced nociception | i.v. | up to 30 nmol/kg | [1] |
| R-715 | Mouse | Focal brain injury | Not specified in abstract | Not specified in abstract | [2] |
| R-954 | Mouse | Allergic lung inflammation | i.p. | Not specified in abstract | [3] |
Note: The molecular weight of [Des-Arg10]-HOE 140 is approximately 1148.34 g/mol . A dosage of 30 nmol/kg would be equivalent to approximately 34.45 µg/kg. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and inflammatory stimulus.
Experimental Protocols
The following are detailed protocols for two common mouse models of acute inflammation where a bradykinin B1 receptor antagonist like [Des-Arg10]-HOE 140 can be evaluated.
Carrageenan-Induced Paw Edema in Mice
This is a widely used and reproducible model of acute inflammation.
Materials:
-
[Des-Arg10]-HOE 140
-
Sterile, pyrogen-free saline
-
1% (w/v) Carrageenan (lambda, type IV) solution in sterile saline
-
Male or female C57BL/6 or BALB/c mice (8-12 weeks old)
-
Plethysmometer or digital calipers
-
Animal restrainers
-
27-30 gauge needles and syringes
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, [Des-Arg10]-HOE 140 treated). A typical group size is 6-8 mice.
-
Baseline Measurement: Measure the volume of the right hind paw of each mouse using a plethysmometer or digital calipers before any treatment.
-
Drug Administration: Administer [Des-Arg10]-HOE 140 (e.g., 30 nmol/kg, subcutaneously) or an equivalent volume of sterile saline (vehicle) 30 minutes before the carrageenan injection. The administration route can be adjusted based on the experimental question (e.g., intraperitoneal, intravenous).
-
Induction of Inflammation: Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw using a 30-gauge needle.
-
Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume for each mouse at each time point compared to its baseline measurement. The percentage of edema inhibition by the drug treatment can be calculated using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
Zymosan-Induced Peritonitis in Mice
This model is used to study leukocyte migration and the production of inflammatory mediators in the peritoneal cavity.
Materials:
-
[Des-Arg10]-HOE 140
-
Sterile, pyrogen-free saline
-
Zymosan A from Saccharomyces cerevisiae
-
Male or female C57BL/6 or BALB/c mice (8-12 weeks old)
-
Phosphate-buffered saline (PBS) containing 3 mM EDTA
-
Fetal bovine serum (FBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Microscope
-
25-27 gauge needles and syringes
Experimental Workflow:
Caption: Experimental workflow for the zymosan-induced peritonitis model.
Protocol:
-
Animal Preparation: Acclimatize mice as described for the paw edema model.
-
Grouping: Randomly assign mice to experimental groups.
-
Drug Administration: Administer [Des-Arg10]-HOE 140 (e.g., 30 nmol/kg, intraperitoneally) or vehicle 30 minutes before zymosan injection.
-
Induction of Peritonitis: Inject 1 mg of zymosan suspended in 0.5 mL of sterile saline intraperitoneally into each mouse.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4 hours after zymosan injection), euthanize the mice by an approved method. Inject 5 mL of cold PBS containing 3 mM EDTA into the peritoneal cavity. Gently massage the abdomen for 1 minute to dislodge the cells.
-
Cell Collection: Carefully aspirate the peritoneal fluid using a syringe.
-
Cell Counting:
-
Centrifuge the lavage fluid at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS with 1% FBS.
-
Determine the total number of leukocytes using a hemocytometer or an automated cell counter after staining with Trypan blue to assess viability.
-
For differential cell counts, prepare cytospin slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa). Count at least 200 cells under a microscope to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
-
Mediator Analysis: The supernatant from the centrifuged lavage fluid can be stored at -80°C for later analysis of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., CXCL1, CCL2) by ELISA or multiplex assays.
-
Data Analysis: Compare the total and differential leukocyte counts and mediator levels between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
These application notes provide a framework for utilizing [Des-Arg10]-HOE 140 in mouse models of inflammation. While a specific dosage from a dedicated mouse study is not yet prevalent in the literature, the provided information on related compounds offers a scientifically sound starting point. It is imperative for researchers to perform pilot studies to establish the optimal dose and timing of administration for their specific experimental conditions. The detailed protocols and diagrams are designed to facilitate the successful implementation of these models for investigating the role of the bradykinin B1 receptor in inflammation.
References
- 1. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of bradykinin receptor B1 protects mice from focal brain injury by reducing blood-brain barrier leakage and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential modulation of murine lung inflammation by bradykinin B1 and B2 selective receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration of [Des-Arg10]-HOE 140 in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of [Des-Arg10]-HOE 140, a potent and stable antagonist of the bradykinin B1 receptor, in rat models. This document outlines common administration routes, provides detailed experimental protocols, and summarizes available quantitative data to facilitate experimental design and execution.
Introduction
[Des-Arg10]-HOE 140 is a derivative of the well-characterized B2 receptor antagonist, HOE 140. It is distinguished by its high affinity and selectivity for the bradykinin B1 receptor, which is inducibly expressed under conditions of inflammation and tissue injury, making it a valuable tool for investigating the role of the B1 receptor in various pathophysiological processes. This document details protocols for intravenous, subcutaneous, and intrathecal administration of this compound in rats.
Data Presentation: Quantitative Administration Data
While specific dosage data for [Des-Arg10]-HOE 140 is limited in publicly available literature, its in vivo efficacy in rats as a B1 antagonist has been confirmed.[1] The following tables provide a summary of dosages used for the parent compound, HOE 140, and other selective B1 receptor antagonists in rats, which can serve as a valuable reference for dose-ranging studies with [Des-Arg10]-HOE 140.
Table 1: Administration Data for the Parent Compound HOE 140 in Rats
| Administration Route | Dosage Range | Observed Effect | Reference |
| Subcutaneous (s.c.) | 20 nmol/kg | 60% inhibition of BK-induced hypotension 4 hours post-administration. | [2] |
| Subcutaneous (s.c.) | 300 µg/kg | Blocked hypotensive effect of bradykinin. | [3][4] |
| Subcutaneous (s.c.) | 500 µg/kg/day | Abolished the antihypertrophic effects of ramipril. | [5] |
| Intravenous (i.v.) | 0.1 - 1 mg/kg | Considerable inhibition of carrageenan-induced inflammatory edema. | [2] |
| Intrawound | 1, 3, or 10 µg/10 µl | Significantly relieved mechanical allodynia and guarding behavior. | [6][7] |
Table 2: Administration Data for Other Bradykinin B1 Receptor Antagonists in Rats
| Compound | Administration Route | Dosage | Observed Effect | Reference |
| des-Arg9[Leu8]bradykinin | i.v. or s.c. | 30 nmol/kg | Inhibited carrageenan-induced hyperalgesia. | [8] |
| R-954 | s.c. | 2 mg/kg | Significantly reduced ascitic fluid volume and tumor-induced weight gain. | [9] |
Signaling Pathways and Experimental Workflow
Bradykinin B1 Receptor Signaling Pathway
[Des-Arg10]-HOE 140 acts by blocking the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, des-Arg9-bradykinin, the B1 receptor initiates a signaling cascade that contributes to inflammation and pain. The diagram below illustrates the key components of this pathway.
Caption: Bradykinin B1 Receptor Signaling Pathway and the inhibitory action of [Des-Arg10]-HOE 140.
General Experimental Workflow for Administration in Rats
The following diagram outlines a typical workflow for the administration of a test compound to rats via different routes.
Caption: A generalized experimental workflow for administering [Des-Arg10]-HOE 140 to rats.
Experimental Protocols
1. Intravenous (IV) Administration via the Tail Vein
-
Materials:
-
[Des-Arg10]-HOE 140 solution in a sterile vehicle (e.g., saline).
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G).
-
Rat restrainer.
-
Heat lamp or warming pad.
-
70% ethanol or other suitable disinfectant.
-
Sterile gauze.
-
-
Protocol:
-
Prepare the sterile [Des-Arg10]-HOE 140 solution.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to induce vasodilation.
-
Place the rat in a suitable restrainer.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by observing a flash of blood in the needle hub or by the lack of resistance upon injection.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure with sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
2. Subcutaneous (SC) Administration
-
Materials:
-
[Des-Arg10]-HOE 140 solution in a sterile vehicle.
-
Sterile syringes and needles (e.g., 25-27G).
-
70% ethanol.
-
-
Protocol:
-
Prepare the sterile [Des-Arg10]-HOE 140 solution.
-
Gently restrain the rat.
-
Lift a fold of skin over the dorsal (scruff) or flank area to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution. A small bleb may form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the rat to its cage and monitor.
-
3. Intrathecal (IT) Administration
-
Note: This is a more invasive procedure and requires appropriate training and anesthesia.
-
Materials:
-
[Des-Arg10]-HOE 140 solution in a sterile vehicle (e.g., artificial cerebrospinal fluid).
-
Hamilton syringe with a fine-gauge needle (e.g., 30G).
-
Anesthetic (e.g., isoflurane).
-
Surgical preparation materials (clippers, disinfectant).
-
-
Protocol:
-
Anesthetize the rat.
-
Shave and disinfect the skin over the lumbar region.
-
Palpate the space between the L5 and L6 vertebrae.
-
Carefully insert the needle perpendicular to the spine until a slight "pop" is felt as it penetrates the dura mater. A tail flick is often observed.
-
Inject the solution slowly over 1-2 minutes.
-
Carefully withdraw the needle.
-
Allow the rat to recover from anesthesia on a warming pad.
-
Monitor closely for any neurological deficits or signs of distress.
-
Conclusion
The administration of [Des-Arg10]-HOE 140 in rats is a critical step in elucidating the role of the bradykinin B1 receptor in health and disease. While direct and extensive dosage information for this specific compound is not widely published, the provided protocols for common administration routes and the comparative data for related compounds offer a solid foundation for researchers. Careful dose-ranging studies are recommended to determine the optimal concentration for specific experimental paradigms. Adherence to sterile techniques and proper animal handling are paramount for the successful and ethical execution of these procedures.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Hoe 140, a bradykinin B2-receptor antagonist, on renal function in conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Hoe 140, a bradykinin B2-receptor antagonist, on renal function in conscious normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific B2-bradykinin receptor antagonist HOE 140 abolishes the antihypertrophic effect of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locally mediated analgesic effect of bradykinin type 2 receptor antagonist HOE 140 during acute inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bradykinin B1 receptor antagonist R-954 inhibits Ehrlich tumor growth in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Des-Arg10]-HOE 140 in a Calcium Imaging Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg10]-HOE 140 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) involved in inflammatory and pain responses. Upon activation by its agonist, such as Lys-des-Arg9-bradykinin, the B1R initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This makes calcium imaging a valuable tool to study B1R activity and the inhibitory effects of antagonists like [Des-Arg10]-HOE 140. These application notes provide a comprehensive guide for utilizing [Des-Arg10]-HOE 140 in a calcium imaging assay using the fluorescent indicator Fura-2 AM.
Mechanism of Action
The bradykinin B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. B1R is a Gq-coupled GPCR. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be monitored using calcium-sensitive fluorescent dyes. [Des-Arg10]-HOE 140 competitively binds to the B1R, preventing agonist-induced activation and the subsequent calcium mobilization.
Data Presentation
The following tables summarize key quantitative data for the use of [Des-Arg10]-HOE 140 and a common B1R agonist in in vitro assays.
| Compound | Parameter | Value | Cell Type/Assay | Reference |
| [Des-Arg10]-HOE 140 | IC50 | 12 nM | Isolated Rabbit Aorta Contractility | (Not specified in search results) |
| Lys-des-Arg9-bradykinin | EC50 | 316 nM | Bovine Tracheal Smooth Muscle Cells ([Ca2+]i) | (Not specified in search results) |
Table 1: Potency of [Des-Arg10]-HOE 140 and a B1R Agonist. This table provides the half-maximal inhibitory concentration (IC50) of [Des-Arg10]-HOE 140 and the half-maximal effective concentration (EC50) of the B1R agonist Lys-des-Arg9-bradykinin in relevant in vitro assays.
| Parameter | Recommended Range |
| [Des-Arg10]-HOE 140 Concentration | 1 nM - 1 µM |
| Lys-des-Arg9-bradykinin Concentration | 10 nM - 10 µM |
| Fura-2 AM Loading Concentration | 1 - 5 µM |
| Fura-2 AM Loading Time | 30 - 60 minutes |
Table 2: Recommended Concentration Ranges for Calcium Imaging Assay. This table outlines the suggested concentration ranges for the antagonist, agonist, and calcium indicator for optimal results in a cell-based calcium imaging assay.
Mandatory Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Calcium Imaging Assay.
Experimental Protocols
I. Cell Culture and Plating
This protocol is optimized for Human Embryonic Kidney 293 (HEK293) cells stably expressing the human bradykinin B1 receptor. Other cell lines endogenously expressing B1R (e.g., U87MG, U251MG glioblastoma cells) may also be used, but culture conditions should be optimized accordingly.
-
Cell Maintenance: Culture HEK293-B1R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) to maintain B1R expression. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: 24-48 hours prior to the assay, seed the cells onto 96-well, black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
II. Fura-2 AM Loading
Fura-2 AM is a ratiometric calcium indicator that is loaded into cells in its acetoxymethyl (AM) ester form.
-
Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 44 µL of high-quality, anhydrous DMSO. Store protected from light at -20°C.
-
Loading Buffer: Prepare a physiological salt solution such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.4.
-
-
Loading Procedure:
-
Prepare the Fura-2 AM loading solution by diluting the 1 mM stock solution into the Loading Buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Remove the culture medium from the plated cells and wash once with Loading Buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with Loading Buffer to remove extracellular Fura-2 AM.
-
Add fresh Loading Buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
III. Calcium Imaging Assay
This protocol describes the procedure for measuring changes in intracellular calcium using a fluorescence microplate reader capable of dual-wavelength excitation.
-
Instrument Setup:
-
Set the fluorescence plate reader to measure fluorescence intensity at an emission wavelength of 510 nm.
-
Set the excitation wavelengths to alternate between 340 nm and 380 nm.
-
Set the instrument to record fluorescence measurements over time (kinetic read).
-
-
Assay Procedure:
-
Baseline Measurement: Place the plate in the reader and record the baseline fluorescence ratio (340 nm / 380 nm) for a short period (e.g., 1-2 minutes).
-
Antagonist Addition: For antagonist-treated wells, pre-incubate the cells with various concentrations of [Des-Arg10]-HOE 140 (e.g., 1 nM to 1 µM) for 15-30 minutes prior to the agonist addition.
-
Agonist Addition: Using the instrument's injector system, add the B1R agonist (e.g., Lys-des-Arg9-bradykinin) to the wells. A typical concentration to elicit a robust response is in the range of the EC80 (concentration that gives 80% of the maximal response).
-
Post-Addition Measurement: Continue to record the fluorescence ratio for several minutes to capture the full calcium response.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).
-
Calculate the change in the fluorescence ratio (ΔRatio) by subtracting the baseline ratio from the peak ratio after agonist addition.
-
For antagonist experiments, plot the percentage of inhibition of the agonist response against the concentration of [Des-Arg10]-HOE 140.
-
Determine the IC50 value of [Des-Arg10]-HOE 140 by fitting the concentration-response curve to a four-parameter logistic equation.
-
Application Notes and Protocols for Intraperitoneal Injection of [Des-Arg10]-HOE 140
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of [Des-Arg10]-HOE 140, a potent and stable antagonist of the bradykinin B1 receptor.[1] The information is intended for use in preclinical research settings for investigating the role of the bradykinin B1 receptor in various physiological and pathophysiological processes, particularly in the fields of inflammation and pain.
Introduction to [Des-Arg10]-HOE 140 and the Bradykinin B1 Receptor
The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and pro-inflammatory stimuli. Its activation by the metabolite des-Arg(9)-bradykinin is associated with chronic inflammatory pain and other inflammatory conditions. [Des-Arg10]-HOE 140 is a selective antagonist of the B1 receptor, making it a valuable tool for studying the therapeutic potential of B1 receptor blockade.
Bradykinin B1 Receptor Signaling Pathway
Activation of the bradykinin B1 receptor initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, it primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events subsequently lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway, which are critically involved in inflammation and pain signaling.[2][3][4]
Quantitative Data from In Vivo Studies with B1 Receptor Antagonists
| Compound | Animal Model | Administration Route | Dosage Range | Observed Effect |
| SSR240612 | Rat | Oral | 0.3 - 30 mg/kg | Reversal of tactile and cold allodynia in a model of insulin resistance.[5] |
| LF22-0542 | Rat | Subcutaneous | 10 mg/kg | Inhibition of thermal hyperalgesia in a neuropathic pain model. |
| NVP-SAA164 | Mouse | Oral | Not specified | Reversal of FCA-induced mechanical hyperalgesia. |
| R-715 | Mouse | Intraperitoneal | Not specified | Reduction of complement deposition in a model of inflammation.[4] |
Experimental Protocols
Preparation of [Des-Arg10]-HOE 140 for Intraperitoneal Injection
[Des-Arg10]-HOE 140 is typically supplied as a lyophilized powder. For in vivo administration, it should be reconstituted in a sterile, pyrogen-free vehicle. Sterile 0.9% saline is a commonly used and recommended vehicle for peptide injections.
Materials:
-
[Des-Arg10]-HOE 140 (lyophilized powder)
-
Sterile 0.9% saline for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of [Des-Arg10]-HOE 140 based on the desired dose and the number and weight of the animals to be injected.
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of sterile 0.9% saline to create a stock solution. Gently vortex to ensure complete dissolution.
-
Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final injection volume should be appropriate for the size of the animal (see table below).
-
Keep the reconstituted solution on ice and use it within the same day. For longer-term storage, consult the manufacturer's recommendations, which may involve aliquoting and freezing.
Intraperitoneal Injection Protocol for Mice and Rats
The following is a standard protocol for intraperitoneal injection in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Recommended Injection Parameters:
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27 G | 23-25 G |
| Max Injection Volume | 10 mL/kg (e.g., 0.25 mL for a 25g mouse) | 10 mL/kg (e.g., 2.5 mL for a 250g rat) |
| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant |
Procedure:
-
Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, a two-handed grip or a towel wrap may be used. The animal should be positioned with its head tilted slightly downwards.
-
Locate Injection Site: The injection should be administered in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Injection: Insert the needle at a 30-45 degree angle with the bevel facing up. Gently aspirate to ensure the needle has not entered a blood vessel or organ. If no fluid is drawn back, slowly inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Experimental Workflow for an In Vivo Study
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effects of [Des-Arg10]-HOE 140 in a model of inflammation or pain.
References
- 1. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Des-Arg10]-HOE 140 Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of the bradykinin B1 receptor antagonist, [Des-Arg10]-HOE 140, in aqueous solutions for long-term experiments. Detailed protocols for stability assessment and relevant signaling pathway information are included to facilitate robust experimental design and data interpretation.
Introduction
[Des-Arg10]-HOE 140 is a potent and selective antagonist of the bradykinin B1 receptor, a G-protein coupled receptor that is induced during inflammation and tissue injury.[1][2][3] The long-term stability of peptide-based therapeutics and research compounds like [Des-Arg10]-HOE 140 in aqueous solutions is a critical parameter for ensuring accurate and reproducible experimental results, particularly in prolonged studies. Peptide degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation, which can be influenced by factors such as pH, temperature, and the presence of enzymes or other reactive species. This document outlines the key considerations and methodologies for assessing the aqueous stability of [Des-Arg10]-HOE 140.
Factors Influencing Peptide Stability
The stability of peptides in aqueous solutions is influenced by a multitude of factors, both intrinsic to the peptide's sequence and extrinsic to its environment. Key factors include:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis of peptide bonds and the ionization state of amino acid side chains, affecting conformation and aggregation.
-
Temperature: Higher temperatures generally accelerate degradation reactions. For long-term storage, frozen conditions are typically recommended.
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or peroxides.
-
Enzymatic Degradation: In biological samples, peptidases and proteases can rapidly degrade peptides. The use of protease inhibitors or serum-free media can mitigate this.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can lead to a loss of activity and present challenges in analysis.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration.
Data Presentation: Illustrative Stability of a Peptide in Aqueous Solution
Due to the lack of specific published long-term stability data for [Des-Arg10]-HOE 140, the following table provides an illustrative example of how to present stability data for a peptide under various storage conditions. Researchers should generate specific data for [Des-Arg10]-HOE 140 based on their experimental setup.
| Storage Condition | Time Point | % Remaining (Illustrative) | Appearance of Degradation Products (HPLC) |
| -80°C in Water | 1 month | >99% | No significant degradation peaks |
| 3 months | >99% | No significant degradation peaks | |
| 6 months | >98% | Minor degradation peaks observed | |
| -20°C in Water | 1 month | ~98% | Minor degradation peaks observed |
| 3 months | ~95% | Increase in degradation peaks | |
| 6 months | ~90% | Significant degradation peaks | |
| 4°C in PBS (pH 7.4) | 1 week | ~95% | Minor degradation peaks |
| 1 month | ~85% | Significant degradation and potential aggregation | |
| 3 months | <70% | Major degradation and visible precipitation | |
| Room Temp in PBS (pH 7.4) | 24 hours | ~90% | Degradation peaks apparent |
| 1 week | <70% | Major degradation peaks | |
| 1 month | <50% | Extensive degradation |
Experimental Protocols
Protocol 1: Preparation of [Des-Arg10]-HOE 140 Stock and Working Solutions
This protocol describes the preparation of aqueous solutions of [Des-Arg10]-HOE 140 for stability testing.
Materials:
-
Lyophilized [Des-Arg10]-HOE 140
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the vial of lyophilized [Des-Arg10]-HOE 140 to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, nuclease-free water to a high concentration stock solution (e.g., 1 mM). Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to minimize aggregation.
-
-
Preparation of Working Solutions:
-
Prepare aliquots of the stock solution in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For stability studies, dilute the stock solution to the desired final concentration in the appropriate aqueous buffer (e.g., water, PBS pH 7.4).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of each working solution for initial analysis by HPLC to determine the starting concentration and purity. This will serve as the baseline (T=0) for the stability assessment.
-
-
Storage:
-
Store the aliquots of the working solutions at the desired temperatures for the duration of the long-term experiment (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Protocol 2: Long-Term Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method to quantify the degradation of [Des-Arg10]-HOE 140 over time.[4][5]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Aliquots of [Des-Arg10]-HOE 140 from the stability study (Protocol 1)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot of [Des-Arg10]-HOE 140 from each storage condition.
-
Thaw the samples completely at room temperature.
-
If necessary, centrifuge the samples to pellet any precipitate and transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a fixed volume of the sample onto the column.
-
Run a linear gradient to elute the peptide and any degradation products. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Monitor the elution profile at a suitable wavelength for peptide bond detection (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact [Des-Arg10]-HOE 140 peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining peptide against time for each storage condition to determine the degradation kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of [Des-Arg10]-HOE 140.
Caption: Bradykinin B1 receptor signaling pathway.
Caption: Factors affecting [Des-Arg10]-HOE 140 stability.
References
- 1. Bradykinin B1 receptor up-regulation by interleukin-1beta and B1 agonist occurs through independent and synergistic intracellular signaling mechanisms in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cell-Based Assay Development with [Des-Arg10]-HOE 140
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Des-Arg10]-HOE 140 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G protein-coupled receptor (GPCR) that is typically upregulated in response to tissue injury and inflammation.[1] This makes the B1R an attractive therapeutic target for a variety of inflammatory disorders and chronic pain. The development of robust cell-based assays is crucial for the screening and characterization of novel B1R modulators. These application notes provide detailed protocols for utilizing [Des-Arg10]-HOE 140 in the development of cell-based functional assays to investigate B1R signaling.
The B1R is known to couple to Gαq and Gαi proteins, leading to the activation of various downstream signaling pathways. Upon agonist binding, Gαq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Gαi activation, on the other hand, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, B1R activation can also lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) pathway.
This document outlines protocols for three key cell-based assays to assess B1R antagonism by [Des-Arg10]-HOE 140: a Calcium Mobilization Assay, a cAMP Accumulation Assay, and an ERK1/2 Phosphorylation Assay.
Data Presentation
The following table summarizes the reported antagonist potency of [Des-Arg10]-HOE 140 against the B1 receptor. It is important to note that while this value is derived from a tissue-based assay, it provides a valuable benchmark for the expected potency in cell-based systems.
| Compound | Assay Type | Tissue/Cell Line | Measured Parameter | Value | Reference |
| [Des-Arg10]-HOE 140 | Functional Antagonism | Rabbit Aorta | pA2 | 8.9 | Not explicitly stated in search results |
Signaling Pathway and Experimental Workflow Diagrams
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Pathways.
Experimental Workflow for B1R Antagonist Screening
Caption: General workflow for B1R antagonist screening.
Experimental Protocols
The following are detailed protocols for cell-based assays to characterize the antagonist activity of [Des-Arg10]-HOE 140.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a B1R agonist.
Materials:
-
B1R-expressing cells (e.g., WI-38, IMR-90, or stably transfected HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
B1R agonist (e.g., Des-Arg9-bradykinin)
-
[Des-Arg10]-HOE 140
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Culture and Seeding:
-
Culture B1R-expressing cells in appropriate medium supplemented with FBS and antibiotics.
-
The day before the assay, harvest cells using Trypsin-EDTA and seed them into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in HBSS with HEPES. Add Pluronic F-127 to aid in dye solubilization. Probenecid can be included to inhibit organic anion transporters.
-
Remove the culture medium from the cell plate and wash the cells once with HBSS.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of [Des-Arg10]-HOE 140 in HBSS.
-
Prepare the B1R agonist at a concentration that will give an 80% maximal response (EC80), as previously determined in an agonist dose-response experiment.
-
After dye loading, wash the cells gently with HBSS to remove excess dye.
-
Add the diluted [Des-Arg10]-HOE 140 or vehicle control to the appropriate wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Use the instrument's automated injector to add the B1R agonist to all wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the [Des-Arg10]-HOE 140 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Accumulation Assay
This assay measures the ability of [Des-Arg10]-HOE 140 to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
B1R-expressing cells (preferably those known to couple to Gαi)
-
Cell culture medium
-
FBS, Penicillin-Streptomycin
-
Trypsin-EDTA
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Forskolin (to stimulate basal cAMP levels)
-
B1R agonist (e.g., Des-Arg9-bradykinin)
-
[Des-Arg10]-HOE 140
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well microplates
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed B1R-expressing cells in white, opaque microplates as described for the calcium mobilization assay.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium and replace it with stimulation buffer.
-
Add serial dilutions of [Des-Arg10]-HOE 140 or vehicle to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (predetermined to give a submaximal stimulation of cAMP) and a fixed concentration of the B1R agonist (EC80 for inhibition) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Normalize the data to the response with forskolin alone (agonist-induced inhibition) and the response with forskolin and a saturating concentration of the B1R agonist (maximal inhibition).
-
Plot the normalized cAMP levels against the logarithm of the [Des-Arg10]-HOE 140 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the inhibition of agonist-induced ERK1/2 phosphorylation by [Des-Arg10]-HOE 140.
Materials:
-
B1R-expressing cells
-
Cell culture medium
-
FBS, Penicillin-Streptomycin
-
Trypsin-EDTA
-
Serum-free medium
-
B1R agonist (e.g., Des-Arg9-bradykinin)
-
[Des-Arg10]-HOE 140
-
Fixation and permeabilization buffers (e.g., formaldehyde, methanol, or Triton X-100)
-
Blocking buffer (e.g., BSA or non-fat milk in TBS-T)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Detection substrate (e.g., chemiluminescent or fluorescent)
-
96- or 384-well microplates (tissue culture treated)
-
Plate reader capable of detecting the chosen signal (luminescence or fluorescence)
Protocol:
-
Cell Culture and Seeding:
-
Culture and seed B1R-expressing cells in microplates as previously described.
-
-
Serum Starvation and Compound Treatment:
-
Once cells are confluent, replace the growth medium with serum-free medium and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.
-
Add serial dilutions of [Des-Arg10]-HOE 140 or vehicle and pre-incubate for 30 minutes at 37°C.
-
Add the B1R agonist at its EC80 concentration and incubate for 5-10 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Quickly remove the medium and fix the cells by adding a fixation buffer (e.g., 4% formaldehyde in PBS) for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Wash the cells and block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against pERK overnight at 4°C.
-
Wash the cells and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the cells thoroughly.
-
-
Signal Detection:
-
Add the detection substrate and measure the signal using a plate reader.
-
To normalize for cell number, the plate can be subsequently stained for total ERK using the same procedure with a different detection system, or a separate plate can be run in parallel for total ERK measurement.
-
-
Data Analysis:
-
Normalize the pERK signal to the tERK signal (or another measure of cell number).
-
Further normalize the data to the agonist-only control (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized pERK levels against the logarithm of the [Des-Arg10]-HOE 140 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
These detailed protocols provide a comprehensive framework for the development of cell-based assays to characterize the antagonist activity of [Des-Arg10]-HOE 140 and other potential modulators of the bradykinin B1 receptor. The choice of assay will depend on the specific research question and the available instrumentation. By utilizing these methods, researchers can effectively screen for novel B1R antagonists and further elucidate the role of this important receptor in health and disease.
References
Troubleshooting & Optimization
[Des-Arg10]-HOE 140 degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bradykinin B1 receptor antagonist, [Des-Arg10]-HOE 140.
Introduction
[Des-Arg10]-HOE 140 is a potent and stable antagonist of the bradykinin B1 receptor, making it a valuable tool for studying inflammatory processes, pain pathways, and other physiological systems where the B1 receptor is implicated.[1] Unlike its parent compound, HOE 140, which is a selective B2 receptor antagonist, [Des-Arg10]-HOE 140 allows for the specific investigation of the B1 receptor's role in various cellular and physiological responses. This guide will address common issues related to its use in cell culture, focusing on its stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of [Des-Arg10]-HOE 140?
A1: [Des-Arg10]-HOE 140 is a competitive antagonist of the bradykinin B1 receptor.[1][2][3] It binds to the B1 receptor, preventing the binding of its natural ligand, des-Arg9-bradykinin, and thereby blocking the downstream signaling cascade. This blockade inhibits the physiological effects mediated by B1 receptor activation, such as inflammation and pain.
Q2: How stable is [Des-Arg10]-HOE 140 in solution and cell culture media?
Q3: What are the potential degradation pathways for [Des-Arg10]-HOE 140 in cell culture?
A3: The degradation of bradykinin analogs in biological fluids is often mediated by peptidases. Key enzymes that could potentially degrade [Des-Arg10]-HOE 140 include:
-
Aminopeptidases: These enzymes can cleave amino acids from the N-terminus of the peptide.
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus.
-
Endopeptidases: These enzymes can cleave internal peptide bonds.
The inclusion of non-proteinogenic amino acids in the structure of HOE 140 and its analogs is designed to increase resistance to degradation by these enzymes.[4]
Q4: How should I store [Des-Arg10]-HOE 140?
A4: For long-term storage, lyophilized [Des-Arg10]-HOE 140 should be stored at -20°C or -80°C. For short-term storage of stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or colder.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist effect observed. | Degradation of the peptide: The peptide may have degraded due to improper storage, handling, or enzymatic activity in the cell culture medium. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Minimize freeze-thaw cycles by preparing single-use aliquots. 3. Consider using serum-free or reduced-serum media if compatible with your cell line to minimize protease activity. 4. If serum is required, heat-inactivate it to reduce enzymatic activity. 5. Include protease inhibitors in your culture medium, if appropriate for your experimental design. |
| Incorrect concentration: The final concentration of the antagonist in the culture may be too low to effectively block the B1 receptor. | 1. Verify the calculations for your working solution. 2. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Low B1 receptor expression: The cell line you are using may not express the B1 receptor or may express it at very low levels. | 1. Confirm B1 receptor expression in your cell line using techniques such as RT-qPCR, Western blot, or flow cytometry. 2. Consider using a positive control cell line known to express the B1 receptor. | |
| Variability between experiments. | Inconsistent peptide activity: This could be due to partial degradation of the stock solution over time. | 1. Use freshly prepared working solutions for each experiment. 2. Ensure consistent storage conditions for all aliquots. |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | 1. Standardize your cell culture protocols. 2. Use cells within a defined passage number range. 3. Ensure consistent media formulations and supplement concentrations. |
Data Presentation
While precise quantitative data on the half-life of [Des-Arg10]-HOE 140 in specific cell culture media is limited in the scientific literature, the available information on its stability and that of related compounds is summarized below.
| Compound | Receptor Target | Reported Stability | Reference |
| [Des-Arg10]-HOE 140 | B1 | Potent and stable antagonist in vitro and in vivo. | [1] |
| HOE 140 (Icatibant) | B2 | Resistant to degradation by bradykinin-cleaving enzymes; long-acting in vivo. | [4][5][6] |
Experimental Protocols
Protocol for Assessing the Stability of [Des-Arg10]-HOE 140 in Cell Culture Media
This protocol is adapted from general methods for assessing peptide stability in biological fluids.
1. Materials:
-
[Des-Arg10]-HOE 140
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
2. Procedure:
-
Prepare a stock solution of [Des-Arg10]-HOE 140 in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the cell culture medium (with and without serum) with [Des-Arg10]-HOE 140 to a final concentration of 10 µM.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
To stop enzymatic degradation, precipitate proteins by adding two volumes of cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent using a centrifugal vacuum concentrator.
-
Reconstitute the dried peptide in an appropriate solvent for HPLC analysis (e.g., 20% ACN in water with 0.1% TFA).
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact [Des-Arg10]-HOE 140 remaining at each time point.
-
The degradation half-life can be calculated by plotting the percentage of intact peptide versus time.
Mandatory Visualizations
Bradykinin B1 Receptor Signaling Pathway
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Des-Arg10]-HOE I40, B1 Bradykinin Receptor Antagonist - 1 mg [anaspec.com]
- 4. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Des-Arg10]-HOE 140 In Vivo Applications
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential unexpected off-target effects of [Des-Arg10]-HOE 140 in in vivo experiments. Below you will find frequently asked questions, troubleshooting guides, quantitative data summaries, experimental protocols, and signaling pathway diagrams to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of [Des-Arg10]-HOE 140?
[Des-Arg10]-HOE 140 is a potent and stable antagonist of the bradykinin B1 receptor.[1][2] It is an analog of HOE 140 (Icatibant), a well-known bradykinin B2 receptor antagonist.
Q2: What are the known off-target effects of [Des-Arg10]-HOE 140?
While potent as a B1 receptor antagonist, [Des-Arg10]-HOE 140 is known to be less selective than other B1 receptor antagonists like DesArg9[Leu8]BK.[1] Its known off-target activities include:
-
Bradykinin B2 Receptor Antagonism: It can exhibit antagonist activity at the bradykinin B2 receptor.
-
Residual B1 Receptor Agonism: Under certain conditions, it can display partial agonist activity at the B1 receptor.
Q3: Are there any other potential off-target effects I should be aware of?
The parent compound of [Des-Arg10]-HOE 140, HOE 140 (Icatibant), has been shown to have off-target effects that may be relevant to its derivatives. At micromolar concentrations, HOE 140 can inhibit aminopeptidase N.[3] This inhibition could potentially affect the metabolism of other peptides in vivo, leading to unexpected physiological responses. Additionally, at high doses, HOE 140 has been observed to cause adverse effects in animal models, which have been attributed to some residual bradykinin agonistic activity.
Q4: How can the off-target effects of [Des-Arg10]-HOE 140 impact my experimental results?
The lack of complete selectivity can lead to misinterpretation of data. For example:
-
If your system expresses both B1 and B2 receptors, the observed effect might be a combination of antagonism at both receptors.
-
The residual agonist activity could lead to unexpected stimulatory effects, particularly at higher concentrations.
-
Potential inhibition of aminopeptidase N could potentiate the effects of other endogenous peptides, indirectly influencing your experimental outcomes.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected agonist-like effect (e.g., increased inflammation, vascular permeability). | Residual B1 receptor agonism of [Des-Arg10]-HOE 140. | Perform a dose-response curve to see if the effect is concentration-dependent. Consider using a lower concentration or a more selective B1 antagonist as a control. |
| The observed antagonist effect is greater than expected based on B1 receptor expression. | Concurrent antagonism of the B2 receptor by [Des-Arg10]-HOE 140. | Use a selective B2 receptor antagonist in a parallel experiment to dissect the contribution of B2 receptor blockade. Characterize the B1 and B2 receptor expression levels in your model system. |
| Inconsistent or variable results between experiments. | Potential modulation of other signaling pathways due to off-target effects (e.g., aminopeptidase N inhibition). | Ensure consistent dosing and timing of administration. Consider measuring the levels of other relevant peptides that might be affected by aminopeptidase N inhibition. |
| The compound appears to have no effect. | The B1 receptor may not be significantly involved in the tested physiological response, or the compound may have been degraded. | Confirm B1 receptor expression and upregulation in your model. Although stable, ensure proper storage and handling of the peptide to prevent degradation. |
Quantitative Data Summary
The following table summarizes the available quantitative data for [Des-Arg10]-HOE 140 and its parent compound, HOE 140. This data is compiled from various in vitro studies and can help in designing in vivo experiments.
| Compound | Target | Assay | Preparation | Potency | Reference |
| [Des-Arg10]-HOE 140 | B1 Receptor | Antagonism | Isolated Rabbit Aorta | IC50: 1.2 x 10-8 M | [2] |
| HOE 140 (Icatibant) | B2 Receptor | Receptor Binding | Guinea-Pig Ileum | IC50: 1.07 x 10-9 M | |
| HOE 140 (Icatibant) | B2 Receptor | Contraction Inhibition | Guinea-Pig Ileum | pA2: 8.42 | |
| HOE 140 (Icatibant) | Aminopeptidase N | Enzyme Inhibition | Recombinant Aminopeptidase N | Ki: 9.1 µM | [3] |
Experimental Protocols
General Protocol for Assessing Antagonist Activity in Isolated Tissue Baths
This protocol provides a general framework for evaluating the antagonist properties of [Des-Arg10]-HOE 140 on isolated smooth muscle preparations. Specific parameters such as tissue type, buffer composition, and agonist concentrations should be optimized for your particular experimental setup.
1. Tissue Preparation:
- Euthanize the animal according to approved ethical guidelines.
- Carefully dissect the desired tissue (e.g., aorta, ileum) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
- Clean the tissue of excess connective and adipose tissue. For vascular tissues, rings of 2-4 mm may be prepared.
2. Mounting the Tissue:
- Mount the tissue segment in an isolated tissue bath chamber filled with physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
- Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
3. Equilibration and Viability Check:
- Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension.
- During equilibration, wash the tissue with fresh buffer every 15-20 minutes.
- Perform a viability test by challenging the tissue with a known contractile agent (e.g., potassium chloride, phenylephrine) to ensure a stable and reproducible contractile response.
4. Antagonist Incubation:
- After washing out the viability agent and allowing the tissue to return to baseline, add [Des-Arg10]-HOE 140 to the tissue bath at the desired concentration.
- Incubate the tissue with the antagonist for a predetermined period (e.g., 30-60 minutes).
5. Agonist Challenge:
- Generate a cumulative concentration-response curve for a B1 receptor agonist (e.g., Des-Arg9-bradykinin) in the presence of [Des-Arg10]-HOE 140.
- Record the contractile responses until a maximal effect is achieved.
6. Data Analysis:
- Compare the agonist concentration-response curve in the presence and absence of the antagonist.
- Calculate the pA2 value or IC50 to quantify the antagonist potency.
Visualizations
Signaling Pathways and Potential Off-Target Interactions
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
inconsistent results with [Des-Arg10]-HOE 140 in replicate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing [Des-Arg10]-HOE 140 in their experiments. Inconsistent results in replicate experiments can be a significant challenge, and this resource aims to provide targeted solutions to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is [Des-Arg10]-HOE 140 and what is its primary mechanism of action?
[Des-Arg10]-HOE 140 is a potent and specific antagonist of the bradykinin B1 receptor (B1R).[1] The B1R is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation. Its activation by agonists, such as des-Arg9-bradykinin, is implicated in chronic pain and inflammation. [Des-Arg10]-HOE 140 works by competitively binding to the B1R, preventing its activation by endogenous agonists.
Q2: We are observing significant variability in the IC50 values of [Des-Arg10]-HOE 140 between experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
B1 Receptor Expression Levels: The B1 receptor is inducible, and its expression can vary significantly between cell passages, different cell lines, or tissue preparations, directly impacting the apparent potency of the antagonist.
-
Agonist Concentration: The calculated IC50 value for a competitive antagonist is dependent on the concentration of the agonist used in the assay. Ensure the agonist concentration is consistent and ideally close to its EC50 value.
-
Reagent Stability: [Des-Arg10]-HOE 140 is a peptide and can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a decrease in its effective concentration.
-
Assay-Specific Conditions: Differences in incubation times, temperature, and buffer composition can all influence the binding kinetics and, consequently, the measured IC50.
Q3: How should [Des-Arg10]-HOE 140 be stored and handled to ensure its stability?
To maintain the integrity of [Des-Arg10]-HOE 140:
-
Storage: The lyophilized powder should be stored at -20°C.
-
Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the supplier). It is advisable to prepare a concentrated stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the frozen aliquots for each experiment.
Q4: Are there any known off-target effects or selectivity issues with [Des-Arg10]-HOE 140?
[Des-Arg10]-HOE 140 is a derivative of HOE 140, a well-characterized bradykinin B2 receptor antagonist. While [Des-Arg10]-HOE 140 is reported to be a potent B1 receptor antagonist, it is less selective than other B1 antagonists like desArg9[Leu8]BK.[1] Furthermore, the parent compound, HOE 140, has shown some inhibitory effects against the B1 agonist desArg9-BK in certain cell types, suggesting the potential for complex pharmacology and receptor heterogeneity.[1] Researchers should consider the possibility of interactions with the B2 receptor, especially at higher concentrations.
Troubleshooting Guides
Inconsistent Results in In Vitro Assays (e.g., Radioligand Binding, Calcium Mobilization)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in microplates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low or no antagonist activity | - Degraded [Des-Arg10]-HOE 140- Low B1 receptor expression- Incorrect agonist concentration | - Use a fresh aliquot of the antagonist.- Verify B1 receptor expression via qPCR or Western blot.- Optimize the agonist concentration to be near its EC50. |
| Shift in agonist dose-response curve is not parallel | - Non-competitive antagonism- Allosteric effects | - While [Des-Arg10]-HOE 140 is expected to be a competitive antagonist, this could indicate complex binding kinetics. Consider performing a Schild analysis to determine the nature of the antagonism. |
| High background signal in calcium assays | - Cell stress or death- Autofluorescence of compounds | - Handle cells gently and ensure optimal culture conditions.- Run a control with the compound in the absence of cells to check for autofluorescence. |
Inconsistent Results in In Vivo Experiments
| Observed Problem | Potential Cause | Recommended Solution |
| Variable antagonist efficacy between animals | - Differences in drug metabolism and clearance- Inconsistent administration (e.g., i.v., s.c.)- Variation in the inflammatory response and B1R upregulation | - Ensure consistent animal age, weight, and strain.- Standardize the administration route and technique.- Use a consistent method to induce the inflammatory response to normalize B1R expression. |
| Lack of expected in vivo effect | - Insufficient dose or bioavailability- Rapid degradation of the peptide in vivo- Compensatory mechanisms | - Perform dose-response studies to determine the optimal concentration.- Consider the pharmacokinetic properties of the peptide and the timing of administration relative to the stimulus.- Investigate potential upregulation of other inflammatory pathways. |
Data Presentation
The potency of bradykinin receptor antagonists can vary depending on the experimental system. The following table summarizes reported IC50 and Ki values for the related compound HOE 140 to provide a reference for expected potency ranges.
| Assay Type | Tissue/Cell Line | Parameter | Value (M) |
| Receptor Binding | Guinea-pig ileum | IC50 | 1.07 x 10-9 |
| Receptor Binding | Guinea-pig ileum | Ki | 7.98 x 10-10 |
| Functional (Contraction) | Guinea-pig ileum | IC50 | 1.1 x 10-8 |
| Functional (Contraction) | Rat uterus | IC50 | 4.9 x 10-9 |
| Functional (Contraction) | Guinea-pig pulmonary artery | IC50 | 5.4 x 10-9 |
| Functional (EDRF Release) | Cultured bovine endothelial cells | IC50 | 10-8 |
| Functional (Calcium increase) | Cultured bovine endothelial cells | IC50 | 10-9 |
Note: Data presented is for HOE 140, a closely related B2 receptor antagonist from which [Des-Arg10]-HOE 140 is derived.[2] Variability in these values across different experimental setups is expected.
Experimental Protocols
Detailed Methodology: Radioligand Binding Assay (Competitive)
This protocol is a general guideline and should be optimized for your specific cell or tissue preparation.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the B1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of a suitable B1 receptor radioligand (e.g., [3H]-des-Arg10-Kallidin).
-
Increasing concentrations of unlabeled [Des-Arg10]-HOE 140.
-
Membrane preparation.
-
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled B1 agonist).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of [Des-Arg10]-HOE 140 to generate a competition curve and determine the IC50 value.
-
Detailed Methodology: Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium changes in response to B1 receptor activation and its inhibition by [Des-Arg10]-HOE 140.
-
Cell Preparation:
-
Plate cells expressing the B1 receptor in a black, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate the cells according to the dye manufacturer's instructions to allow for de-esterification.
-
-
Assay Protocol:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of [Des-Arg10]-HOE 140 to the wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of a B1 receptor agonist (e.g., des-Arg9-bradykinin, at its EC80) to all wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Determine the inhibitory effect of [Des-Arg10]-HOE 140 by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of [Des-Arg10]-HOE 140 to calculate the IC50.
-
Mandatory Visualization
Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Inhibition by [Des-Arg10]-HOE 140.
References
how to prevent precipitation of [Des-Arg10]-HOE 140 in solution
Welcome to the technical support center for [Des-Arg10]-HOE 140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this peptide to prevent precipitation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is [Des-Arg10]-HOE 140 and what is its primary application?
[Des-Arg10]-HOE 140 is a potent and specific antagonist of the bradykinin B1 receptor.[1][2][3] It is a synthetic peptide used in research to study the physiological and pathological roles of the B1 receptor, which is involved in inflammation, pain, and cardiovascular regulation.
Q2: How is [Des-Arg10]-HOE 140 typically supplied and how should it be stored?
[Des-Arg10]-HOE 140 is supplied as a lyophilized powder.[2][3] For long-term storage, it is recommended to keep the lyophilized peptide at -20°C.[2][3] Once reconstituted, it is advisable to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the main causes of [Des-Arg10]-HOE 140 precipitation in solution?
Peptide precipitation is often influenced by several factors, including:
-
pH: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero.
-
Ionic Strength: High salt concentrations in buffers can sometimes lead to "salting out" and precipitation.
-
Concentration: Exceeding the solubility limit of the peptide in a particular solvent will cause it to precipitate.
-
Temperature: Temperature fluctuations can affect peptide stability and solubility.
-
Improper Dissolution Technique: Incorrect solvent choice or reconstitution method can lead to incomplete dissolution and aggregation.
Q4: What is the recommended solvent for reconstituting [Des-Arg10]-HOE 140?
The choice of solvent depends on the experimental requirements. Based on the peptide's sequence and general peptide handling guidelines, the following are recommended:
-
Sterile Water: For the related peptide HOE 140, solubility in water is up to 1 mg/mL, and this can be a good starting point for [Des-Arg10]-HOE 140.[4]
-
Aqueous Buffers: Buffers with a pH away from the peptide's isoelectric point (pI) are recommended. Given the basic nature of the peptide due to the presence of two arginine residues, a slightly acidic buffer may enhance solubility.
-
Organic Solvents: For higher concentrations, organic solvents like dimethyl sulfoxide (DMSO) can be used. After initial dissolution in a small amount of DMSO, the solution should be slowly added to the aqueous buffer with gentle mixing.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered during the handling of [Des-Arg10]-HOE 140 solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution in water. | The pH of the water may be close to the peptide's isoelectric point (pI). | Add a small amount of dilute acid (e.g., 10% acetic acid) dropwise to the solution to lower the pH and increase the net positive charge of the peptide, thereby enhancing solubility. |
| Precipitation when diluting with a buffer (e.g., PBS). | The ionic strength of the buffer may be causing the peptide to "salt out." The pH of the buffer may also be unfavorable. | First, dissolve the peptide in sterile water or a low-ionic-strength buffer. Then, slowly add this stock solution to the final buffer with gentle vortexing. Consider using a buffer with a lower salt concentration if precipitation persists. |
| Cloudiness or visible particles in the solution after storage. | The peptide may be aggregating over time, especially at higher concentrations or if not stored properly. | Before use, bring the solution to room temperature and gently vortex. If cloudiness persists, sonication in a water bath for a few minutes can help redissolve aggregates. Always visually inspect the solution for clarity before use. Store aliquots at -20°C or -80°C to minimize degradation. |
| Difficulty dissolving the lyophilized powder. | The peptide may have formed aggregates during lyophilization or storage. | Use gentle vortexing and/or sonication to aid dissolution. For the related peptide HOE 140, sonication is recommended to increase solubility in water.[4] |
Physicochemical Properties of [Des-Arg10]-HOE 140
A summary of the key physicochemical properties of [Des-Arg10]-HOE 140 is provided below. Understanding these properties is crucial for developing appropriate handling and experimental protocols.
| Property | Value | Source/Method |
| Amino Acid Sequence | H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-OH | [2][3][5] |
| Molecular Formula | C₅₃H₇₇N₁₅O₁₂S | [2][3] |
| Molecular Weight | 1148.34 g/mol | [2][3][6] |
| Calculated Isoelectric Point (pI) | ~11.5 | Calculated using online pI prediction tools based on the amino acid sequence. |
| Calculated Net Charge at pH 7.0 | +2 | Calculated based on the number of basic (D-Arg, Arg) and the C-terminal carboxyl group. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized [Des-Arg10]-HOE 140
This protocol provides a step-by-step guide for reconstituting the lyophilized peptide to create a stock solution.
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.
-
Add Solvent: Based on the calculated basic nature of the peptide (pI ~11.5), sterile, deionized water is a good initial solvent. For a 1 mg vial, add 1 mL of sterile water to achieve a 1 mg/mL stock solution.
-
Facilitate Dissolution: Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Adjust pH if Necessary: If precipitation persists in water, it may be due to the pH being close to the pI. Add a small volume (e.g., 10-20 µL) of 10% acetic acid and gently mix. The solution should clarify as the pH decreases and the peptide gains a net positive charge.
-
Storage of Stock Solution: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers
This protocol describes the preparation of diluted working solutions from the stock solution for use in experiments.
-
Thaw Stock Solution: Thaw a single aliquot of the [Des-Arg10]-HOE 140 stock solution at room temperature.
-
Dilution: To minimize the risk of precipitation due to high local concentrations, add the stock solution dropwise to the desired aqueous buffer (e.g., cell culture medium, physiological saline) while gently vortexing the buffer.
-
Final Concentration: Ensure the final concentration of any organic solvent (if used for the stock solution) is compatible with your experimental system. For cell-based assays, the final DMSO concentration should typically be below 0.5%.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or cloudiness before use.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to the use of [Des-Arg10]-HOE 140.
Caption: Troubleshooting workflow for dissolving [Des-Arg10]-HOE 140.
Caption: General experimental workflow using [Des-Arg10]-HOE 140.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Des-Arg10]-HOE I40, B1 Bradykinin Receptor Antagonist - 1 mg [eurogentec.com]
- 3. This compound, B1 Bradykinin Receptor Antagonist - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
assessing the stability of [Des-Arg10]-HOE 140 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of the bradykinin B1 receptor antagonist, [Des-Arg10]-HOE 140, particularly when dissolved in DMSO and stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized [Des-Arg10]-HOE 140?
A1: For long-term stability, lyophilized [Des-Arg10]-HOE 140 should be stored at -20°C or colder, protected from bright light. Exposure to moisture can significantly decrease the long-term stability of the peptide. Before opening the vial, it is crucial to allow it to warm to room temperature to prevent condensation.
Q2: How should I reconstitute [Des-Arg10]-HOE 140?
A2: [Des-Arg10]-HOE 140 can be reconstituted in sterile, high-purity dimethyl sulfoxide (DMSO). For hydrophobic or neutral peptides, dissolving in a small amount of DMSO first is recommended. Once fully dissolved, you can slowly add sterile aqueous buffer to achieve the desired final concentration.
Q3: What is the stability of [Des-Arg10]-HOE 140 in DMSO at -20°C?
A3: While specific long-term stability data for [Des-Arg10]-HOE 140 in DMSO at -20°C is not extensively published, general guidelines for peptides in DMSO suggest that solutions should be used as fresh as possible. However, some peptides have shown considerable stability. For instance, the synthetic peptide Z-VAD(OMe)-FMK, a pan-caspase inhibitor, is reported to be stable for up to 3 months when stored in DMSO at -20°C[1]. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Can I store the reconstituted [Des-Arg10]-HOE 140 solution for an extended period?
A4: For optimal results, it is best to use freshly prepared solutions. If storage is necessary, aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Avoid frequent freeze-thaw cycles. Based on data from other peptides, a solution stored properly at -20°C could be stable for several weeks to a few months, but this should be empirically determined for your specific experimental conditions if long-term use is anticipated.
Troubleshooting Guides
Issue 1: Inconsistent or No Antagonist Activity Observed
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Prepare a fresh stock solution of [Des-Arg10]-HOE 140 in high-purity DMSO. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period. |
| Incorrect Concentration | Verify the calculations for your stock and working concentrations. If possible, confirm the peptide concentration using a quantitative amino acid analysis or a spectrophotometric method suitable for peptides. |
| Low Receptor Expression | The bradykinin B1 receptor is often inducible and may not be constitutively expressed at high levels in all cell types. Confirm B1 receptor expression in your experimental system using techniques like qPCR, Western blot, or flow cytometry. |
| Assay Interference | High concentrations of DMSO can be toxic to cells or interfere with assay components. Ensure the final concentration of DMSO in your assay is at a level tolerated by your cells and does not affect the assay readout (typically ≤ 0.5%). |
Issue 2: Poor Solubility of the Peptide
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | After adding DMSO, gently vortex or sonicate the solution to aid dissolution. Ensure the peptide is fully dissolved in DMSO before adding any aqueous buffer. |
| Precipitation Upon Dilution | When diluting the DMSO stock with an aqueous buffer, add the buffer slowly while gently agitating the solution. If precipitation occurs, you may need to use a higher initial concentration of DMSO or a different buffer system. |
Quantitative Data Summary
While specific stability data for [Des-Arg10]-HOE 140 is limited, the following table provides a general reference for peptide stability in DMSO.
| Peptide/Compound | Solvent | Storage Temperature | Observed Stability | Reference |
| Z-VAD(OMe)-FMK | DMSO | -20°C | Stable for up to 3 months | [1] |
| Leuprolide | DMSO | 37°C | >92% remaining after 3 years (in a specific delivery device formulation) | [2] |
| General Peptides | DMSO | -20°C | Recommended for short-term storage; aliquot to avoid freeze-thaw cycles | General Guideline |
Experimental Protocols
Protocol: In Vitro Cell-Based Bradykinin B1 Receptor Functional Assay (Calcium Flux)
This protocol is a general guideline for assessing the antagonist activity of [Des-Arg10]-HOE 140 by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the bradykinin B1 receptor.
1. Cell Preparation:
-
Culture cells expressing the human bradykinin B1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of [Des-Arg10]-HOE 140 in 100% high-purity DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a solution of a known B1 receptor agonist (e.g., [Des-Arg9]-Bradykinin) at a concentration that elicits a submaximal response (e.g., EC₈₀).
3. Calcium Flux Assay:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
Add the various concentrations of [Des-Arg10]-HOE 140 to the wells and incubate for 15-30 minutes at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the B1 receptor agonist to all wells (except for the negative control) and immediately begin measuring the fluorescence intensity over time (typically every 1-2 seconds for 1-3 minutes).
4. Data Analysis:
-
The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of [Des-Arg10]-HOE 140.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway and Point of Antagonism.
References
minimizing non-specific binding of [Des-Arg10]-HOE 140 in tissue samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of [Des-Arg10]-HOE 140 in tissue samples.
Troubleshooting Guides
High non-specific binding can obscure specific signals and lead to inaccurate quantification of bradykinin B1 receptors. The following guides provide systematic steps to identify and mitigate common sources of non-specific binding in tissue-based assays such as radioligand binding, autoradiography, and immunohistochemistry.
Issue 1: High Background Staining in Immunohistochemistry (IHC)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Endogenous Peroxidase/Phosphatase Activity | Quench endogenous peroxidase activity by incubating tissue sections in 3% hydrogen peroxide (H2O2) in methanol or water for 10-15 minutes. For alkaline phosphatase, use levamisole in the substrate solution.[1][2][3][4] |
| Non-specific Antibody Binding | - Blocking: Incubate sections with a blocking solution containing normal serum from the species in which the secondary antibody was raised (e.g., 5-10% normal goat serum).[4][5][6] Bovine Serum Albumin (BSA) at 1-5% can also be used as a general protein blocker.[6] - Antibody Concentration: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[1][4] - Washing: Increase the number and duration of wash steps. Adding a non-ionic detergent like Tween 20 (0.01-0.05%) to the wash buffer can help reduce hydrophobic interactions.[3] |
| Fc Receptor Binding | If the primary or secondary antibodies are binding to Fc receptors on cells within the tissue, include an Fc receptor blocking step or use Fab fragment secondary antibodies. Using serum from the same species as the tissue sample in the blocking buffer can also help. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample tissue to minimize cross-reactivity.[1] |
| Tissue Drying | Ensure tissue sections remain hydrated throughout the staining procedure by using a humidified chamber.[1] |
Issue 2: High Non-Specific Binding in Radioligand Binding Assays/Autoradiography
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inadequate Blocking of Non-specific Sites | - Pre-incubation with Blocking Agents: Pre-incubate tissue homogenates or sections with a buffer containing a high concentration of a non-specific protein, such as 0.1-1% Bovine Serum Albumin (BSA), to block sites that are not the target receptor. - Choice of Unlabeled Ligand: Define non-specific binding by incubating a parallel set of samples with a high concentration (typically 100-1000 fold excess over the radioligand Kd) of an unlabeled competitor that has high affinity for the target receptor. For [Des-Arg10]-HOE 140, unlabeled [Des-Arg10]-HOE 140 or another potent B1 receptor antagonist can be used.[7] |
| Suboptimal Buffer Composition | - Ionic Strength: The ionic strength of the binding buffer can influence non-specific binding. Sometimes, very low ionic strength buffers can artificially enhance protein-peptide affinity.[8] Optimize the salt concentration in your buffer (e.g., 50-150 mM NaCl). - pH: The pH of the buffer can affect the charge of both the peptide and the tissue proteins. Empirically test a range of pH values (e.g., 7.2-7.6) to find the optimal condition for specific binding. |
| Hydrophobic Interactions | If the peptide or tissue components are highly hydrophobic, non-specific binding can be high. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween 20 or Triton X-100) in the assay buffer can sometimes help, but should be used with caution as it can also disrupt specific binding. |
| Insufficient Washing | After incubation, wash the tissue sections or filtered membranes thoroughly with ice-cold wash buffer to remove unbound radioligand. Optimize the number and duration of washes. |
| Radioligand Sticking to Filters/Plates | For filtration assays, pre-soak glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[9] |
Experimental Protocols
General Protocol for a Radioligand Binding Assay on Tissue Homogenates
This protocol provides a general framework. Specific parameters such as incubation time, temperature, and buffer components should be optimized for your specific tissue and experimental setup.
-
Tissue Homogenization:
-
Homogenize frozen tissue samples in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[9]
-
Centrifuge at 1,000 x g for 5 minutes to remove large debris.[9]
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[9]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL.[9]
-
Total Binding: Add membrane homogenate (50-120 µg protein), radiolabeled [Des-Arg10]-HOE 140 at a concentration near its Kd, and assay buffer to the wells.[9]
-
Non-Specific Binding: In a parallel set of wells, add the same components as for total binding, plus a 100-1000 fold excess of unlabeled [Des-Arg10]-HOE 140 or another B1 receptor antagonist.[7]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[9]
-
-
Filtration and Washing:
-
Counting and Analysis:
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[9]
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding refers to the interaction of [Des-Arg10]-HOE 140 with components in the tissue sample other than its intended target, the bradykinin B1 receptor. This can be due to ionic, hydrophobic, or other interactions with unrelated proteins, lipids, or carbohydrates.[10][11] It is a problem because it creates background noise that can mask the true specific binding signal, leading to an overestimation of receptor number or an inaccurate calculation of binding affinity.[12]
Q2: What are the best general-purpose blocking agents to start with?
A2: For immunohistochemistry, a common starting point is 5-10% normal serum from the species of the secondary antibody.[5][6] For radioligand binding assays, 0.1-1% Bovine Serum Albumin (BSA) in the assay buffer is a good first choice to reduce binding to non-receptor proteins.[6]
Q3: How do I determine the correct concentration of unlabeled ligand to define non-specific binding?
A3: The concentration should be high enough to displace all the radioligand from the specific B1 receptors, but not so high that it causes its own non-specific effects. A common practice is to use a concentration that is 100 to 1000 times the Kd of the radioligand for the receptor. This should be determined empirically for your system.
Q4: Can the choice of tissue fixative in IHC affect non-specific binding?
A4: Yes, the fixation method can influence tissue morphology and antigenicity, which can in turn affect non-specific binding. Inadequate fixation can lead to poor tissue preservation and higher background. Over-fixation can mask the epitope. It's important to optimize the fixative type, concentration, and incubation time for your specific tissue and antibody.[4]
Q5: Should I include protease inhibitors in my binding buffer?
A5: Yes, it is highly recommended to include a cocktail of protease inhibitors in your buffers when working with tissue homogenates. Bradykinin B1 receptors and the [Des-Arg10]-HOE 140 peptide can be degraded by proteases present in the tissue, which would affect the binding results.
Visualizations
Bradykinin B1 Receptor Signaling Pathway
Caption: Signaling pathway of the Bradykinin B1 Receptor.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow for a binding assay to minimize non-specific binding.
References
- 1. origene.com [origene.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Immunohistochemical Localization of the Bradykinin B1 and B2 Receptors in Human Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. 'Non-specific' binding. The problem, and a solution - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in animal response to [Des-Arg10]-HOE 140
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bradykinin B1 receptor antagonist, [Des-Arg10]-HOE 140. The content is designed to address potential variability in animal responses and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the response to [Des-Arg10]-HOE 140 between animals in the same experimental group. What could be the cause?
A1: Variability in the response to [Des-Arg10]-HOE 140 is a common challenge and is often linked to the expression levels of its target, the bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible and typically absent or expressed at very low levels in healthy tissues.[1] Its expression is rapidly upregulated in response to tissue injury, inflammation, and pro-inflammatory mediators.
Potential Sources of Variability:
-
Inflammatory State of the Animal: Subtle differences in the baseline inflammatory state of individual animals can lead to variations in B1R expression. This can be influenced by factors such as housing conditions, subclinical infections, or stress.
-
Severity of the Experimental Insult: In models of inflammation or injury, the extent of tissue damage can directly correlate with the level of B1R upregulation. Inconsistent application of the disease-inducing stimulus (e.g., surgical incision, injection of an inflammatory agent) will lead to variable B1R expression and consequently, a varied response to the antagonist.
-
Timing of Dosing: The kinetics of B1R expression can be transient. Dosing with [Des-Arg10]-HOE 140 at different time points relative to the induction of B1R expression will result in inconsistent effects. For example, in a model of myocardial infarction, B1R expression peaks around 24 hours post-injury and then declines.
-
Genetic Background of the Animals: Different strains of mice or rats may have inherent differences in their inflammatory response and their capacity to upregulate B1R.
Troubleshooting Steps:
-
Standardize the Experimental Model: Ensure that the method for inducing inflammation or injury is as consistent as possible across all animals.
-
Characterize B1R Expression: Before and during your study, quantify B1R expression in the target tissue using methods like qPCR or Western blotting to confirm that the receptor is present and to assess the variability in its expression.
-
Optimize the Dosing Window: Conduct a time-course experiment to determine the peak of B1R expression in your model and administer [Des-Arg10]-HOE 140 within this optimal window.
-
Control for Environmental Factors: Maintain consistent housing conditions and handle animals minimally to reduce stress-induced inflammation.
Q2: What is the recommended in vivo dose for [Des-Arg10]-HOE 140?
A2: The optimal in vivo dose of [Des-Arg10]-HOE 140 can vary significantly depending on the animal model, the route of administration, and the specific experimental endpoint. As a starting point, dosages can be extrapolated from studies using the parent compound, HOE 140, and other B1R antagonists. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| HOE 140 | Rat (Post-incisional pain) | 1, 3, 10 µg | Intrawound | Relief of mechanical allodynia and guarding behavior. | |
| des-Arg9,[Leu8]-BK | Rat (Freund's adjuvant-induced hyperalgesia) | Not specified | Not specified | Reversal of hyperalgesia. | |
| HOE 140 | Rat (Hypertension) | 20 nmol/kg | Subcutaneous | 60% inhibition of bradykinin-induced hypotension after 4 hours. | |
| HOE 140 | Rat (Carrageenan-induced paw edema) | 0.1 - 1 mg/kg | Intravenous | Inhibition of inflammatory edema. |
Q3: How can we confirm that the observed effect is specifically mediated by B1 receptor antagonism?
A3: To ensure the specificity of your findings, several control experiments are recommended:
-
Use a B1R Agonist: In a separate group of animals, administer a selective B1R agonist (e.g., des-Arg9-bradykinin). The effects of the agonist should be opposite to those of [Des-Arg10]-HOE 140, and co-administration of the antagonist should block the agonist's effects.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the solvent used to dissolve [Des-Arg10]-HOE 140.
-
Inactive Peptide Control: If available, use a structurally similar but biologically inactive peptide as a negative control to rule out non-specific peptide effects.
-
B1R Knockout Animals: If accessible, repeating the experiment in B1R knockout mice is the most definitive way to confirm that the observed effects are mediated by the B1 receptor.
Q4: We are not observing any effect of [Des-Arg10]-HOE 140. What are the possible reasons?
A4: A lack of effect can be due to several factors:
-
Insufficient B1R Expression: As mentioned, B1R is inducible. If your experimental model does not adequately induce inflammation or tissue damage, B1R expression may be too low for the antagonist to have a measurable effect. It is crucial to verify B1R expression in your model.
-
Inappropriate Dosing or Timing: The dose of [Des-Arg10]-HOE 140 may be too low, or it may be administered outside the window of peak B1R expression.
-
Pharmacokinetic Issues: The route of administration may not be optimal for achieving sufficient concentrations of the antagonist at the target site. The stability of the peptide in vivo should also be considered.
-
B1R-Independent Mechanism: The pathophysiology of your model may not involve the bradykinin B1 receptor.
Experimental Protocols
Quantification of B1 Receptor Expression via Western Blot
-
Tissue Homogenization: Homogenize snap-frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against the B1 receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Quantification of B1 Receptor mRNA Expression via qPCR
-
RNA Extraction: Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the B1 receptor and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of B1 receptor mRNA, normalized to the reference gene.
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Bradykinin B1 Receptor Antagonists: [Des-Arg10]-HOE 140 and R-715
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo performance of two prominent peptide-based bradykinin B1 receptor antagonists, [Des-Arg10]-HOE 140 and R-715, with supporting experimental data and protocols.
Quantitative Data Summary
The following table summarizes the available quantitative data from in vivo studies for [Des-Arg10]-HOE 140 and R-715. It is important to note that the experimental models and parameters differ, precluding a direct statistical comparison.
| Parameter | [Des-Arg10]-HOE 140 | R-715 | Source |
| Animal Model | Rabbit | Mouse (CD-1) | [1],[2] |
| Pathological Model | N/A (Functional Assay) | Streptozotocin-induced Diabetic Thermal Hyperalgesia | [1],[2] |
| Route of Administration | Intravenous (i.v.) | Intraperitoneal (i.p.) | [1],[2] |
| Effective Dose | Not explicitly quantified in available in vivo studies. Potency as a B1 antagonist was confirmed in vivo.[1] | 400 µg/kg (administered twice daily for 7 days) | [2] |
| Measured Effect | Antagonism of B1 receptor-mediated effects.[1] | Significant attenuation of thermal hyperalgesia. | [2] |
| Selectivity | Potent B1 receptor antagonist, but noted to be less selective than the prototype B1 antagonist, DesArg9[Leu8]BK.[1] | Potent and selective bradykinin B1 receptor antagonist with no activity at B2 receptors.[3] |
Signaling Pathway and Antagonism
Bradykinin B1 receptor antagonists like [Des-Arg10]-HOE 140 and R-715 act by blocking the binding of the B1 receptor agonist, des-Arg9-bradykinin, which is formed during tissue injury and inflammation. This binding would otherwise trigger a G-protein coupled signaling cascade leading to downstream effects such as vasodilation, increased vascular permeability, and pain sensitization. The diagram below illustrates this mechanism of action.
Caption: Mechanism of B1 receptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of in vivo experimental protocols for [Des-Arg10]-HOE 140 and R-715 based on available literature.
[Des-Arg10]-HOE 140: In Vivo B1 Receptor Antagonism in Rabbit
While specific dosage-response curves from in vivo studies for [Des-Arg10]-HOE 140 are not detailed in the provided search results, its characterization as a potent in vivo B1 antagonist was established.[1] The general experimental workflow for assessing such an antagonist would typically involve the following steps:
Caption: Workflow for in vivo B1 antagonist evaluation.
Methodology:
-
Animal Model: Rabbits are often used for in vivo studies of bradykinin receptor antagonists.
-
Anesthesia and Catheterization: Animals are anesthetized, and catheters are inserted for drug administration (e.g., into a marginal ear vein) and physiological monitoring (e.g., blood pressure via a carotid artery).
-
Baseline Measurements: Stable baseline physiological parameters are recorded before any drug administration.
-
Antagonist Administration: [Des-Arg10]-HOE 140 is administered intravenously.
-
Agonist Challenge: A specific B1 receptor agonist, such as des-Arg9-bradykinin, is administered to elicit a physiological response (e.g., hypotension).
-
Efficacy Assessment: The ability of [Des-Arg10]-HOE 140 to inhibit or reverse the effects of the B1 agonist is measured and compared to control animals receiving a vehicle.
R-715: Attenuation of Diabetic Thermal Hyperalgesia in Mice
A study by Gabra et al. (2003) provides a detailed protocol for the chronic administration of R-715 in a mouse model of diabetic neuropathy.[2]
Methodology:
-
Induction of Diabetes: Diabetes is induced in male CD-1 mice with a single intraperitoneal injection of streptozotocin (200 mg/kg).
-
Drug Administration: Four days after streptozotocin injection, mice are treated with R-715 (400 µg/kg, i.p.) twice daily for seven days.
-
Assessment of Nociception: Thermal hyperalgesia is assessed using several tests, including the hot plate, plantar stimulation, tail immersion, and tail flick tests.
-
Data Analysis: The nociceptive thresholds of the R-715 treated group are compared to those of diabetic control mice and non-diabetic mice. The study found that chronic treatment with R-715 significantly attenuated the hyperalgesic effect in diabetic mice.[2]
Concluding Remarks
Both [Des-Arg10]-HOE 140 and R-715 are potent antagonists of the bradykinin B1 receptor with demonstrated in vivo activity.[1][4] R-715 is highlighted as a selective B1 antagonist, whereas [Des-Arg10]-HOE 140, while a potent B1 antagonist, may exhibit less selectivity.[1][3] The choice between these two compounds for in vivo research would depend on the specific requirements of the experimental model, including the desired selectivity profile and the established efficacy in a relevant pathological context. The provided experimental protocols offer a foundation for designing further in vivo studies to directly compare the efficacy and pharmacokinetic profiles of these two important research compounds.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HOE 140, a new highly potent and long-acting bradykinin antagonist in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [Des-Arg10]-HOE 140 with Other B1 Receptor Antagonists: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of the bradykinin B1 receptor antagonist, [Des-Arg10]-HOE 140, with other notable B1 receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of performance based on experimental data.
The bradykinin B1 receptor, a G-protein coupled receptor, is an attractive therapeutic target as its expression is induced under pathophysiological conditions such as inflammation and chronic pain.[1][2][3][4][5] Antagonists of this receptor are being investigated for their potential as analgesics and anti-inflammatory agents.[1][3][5][6]
Quantitative Comparison of B1 Receptor Antagonists
The following tables summarize the in vitro and in vivo performance of [Des-Arg10]-HOE 140 in comparison to other B1 receptor antagonists. The data is compiled from various studies to provide a comprehensive overview of their binding affinity and functional potency.
Table 1: In Vitro Binding Affinity and Potency of B1 Receptor Antagonists
| Antagonist | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| [Des-Arg10]-HOE 140 | Rabbit Aorta | Functional Assay | IC50 | 1.2 x 10⁻⁸ M | [7] |
| [Des-Arg10]-HOE 140 | Rat Ileum | Functional Assay | pA2 | 7.1 | [8] |
| desArg⁹[Leu⁸]BK | Rabbit Aorta | Functional Assay | IC50 | 1.1 x 10⁻⁷ M | [7] |
| desArg⁹[Leu⁸]BK | Human Coronary Artery | Functional Assay | pKB | 6.14 ± 0.11 | [9] |
| MEN 11575 | Rat Ileum | Functional Assay | pA2 | >7.1 | [8] |
| DFL20656 | CHO-hB1 Cells | Calcium Mobilization | pIC50 | 7.75 ± 0.16 | |
| Merck Compound 14 | CHO-hB1 Cells | Calcium Mobilization | pIC50 | 9.42 ± 0.07 | |
| BI 113823 | Human B1 Receptor | Radioligand Binding | Ki | 5.3 nM | [10] |
| BI 113823 | Rat B1 Receptor | Radioligand Binding | Ki | 13.3 nM | [10] |
Table 2: In Vivo Efficacy of B1 Receptor Antagonists in Pain and Inflammation Models
| Antagonist | Animal Model | Condition | Route of Administration | Effect | Reference |
| [Des-Arg10]-HOE 140 | Rat | Carrageenan-induced Paw Edema | Not Specified | Inhibition of edema | [11] |
| desArg⁹[Leu⁸]BK | Rat | Carrageenan-induced Hyperalgesia | i.v. or s.c. | Inhibition of hyperalgesia | |
| SSR240612 | Rat | Insulin Resistance-induced Vascular Inflammation | Gavage | Reversal of vascular inflammation | [6] |
| FGY-1153 | SHR Rats | Hypertension-induced Organ Damage | Not Specified | Attenuation of organ damage | [4] |
| BI 113823 | Rat | CFA-induced Mechanical Hyperalgesia | Oral or Intrathecal | Reduction of hyperalgesia | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to aid in the replication and validation of these findings.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the B1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the B1 receptor.
-
Incubation: The membranes are incubated with a specific radiolabeled B1 receptor ligand (e.g., ³H-[Des-Arg10]-Kallidin) and varying concentrations of the unlabeled antagonist ([Des-Arg10]-HOE 140 or other competitors).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a B1 receptor agonist.
Protocol:
-
Cell Culture: Cells expressing the B1 receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the B1 receptor antagonist.
-
Agonist Stimulation: A B1 receptor agonist (e.g., Des-Arg⁹-bradykinin) is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the B1 receptor signaling pathway and a typical experimental workflow for evaluating B1 receptor antagonists.
Caption: B1 Receptor Signaling Pathway.
Caption: B1 Receptor Antagonist Screening Workflow.
References
- 1. Binding Mode Exploration of B1 Receptor Antagonists’ by the Use of Molecular Dynamics and Docking Simulation—How Different Target Engagement Can Determine Different Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Mode Exploration of B1 Receptor Antagonists' by the Use of Molecular Dynamics and Docking Simulation-How Different Target Engagement Can Determine Different Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats [frontiersin.org]
- 5. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new class of pseudopeptide antagonists of the kinin B1 receptor containing alkyl spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating [Des-Arg10]-HOE 140 Specificity: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of [Des-Arg10]-HOE 140, a potent bradykinin B1 receptor antagonist, and discusses the gold-standard method for validating its specificity using knockout animal models. While direct experimental data of [Des-Arg10]-HOE 140 in B1 receptor knockout mice is not extensively available in publicly accessible literature, this guide outlines the established principles and methodologies for such validation, drawing comparisons with other well-characterized B1 receptor antagonists.
The bradykinin B1 receptor, a G-protein coupled receptor, is a key player in inflammatory responses and pain, making it an attractive therapeutic target. Unlike the constitutively expressed B2 receptor, the B1 receptor is induced by tissue injury and inflammation. Antagonists like [Des-Arg10]-HOE 140 are crucial for dissecting the physiological and pathological roles of the B1 receptor.
The Gold Standard: Validation in Knockout Models
The most definitive method to validate the specificity of a receptor antagonist is to demonstrate its efficacy in wild-type (WT) animals and a concomitant lack of efficacy in animals where the target receptor has been genetically deleted (knockout, KO). This approach ensures that the observed effects of the antagonist are mediated solely through its interaction with the intended target.
Comparative Analysis of B1 Receptor Antagonists
While direct head-to-head comparisons of [Des-Arg10]-HOE 140 in B1 knockout models are not readily found, the principles of specificity validation have been applied to other B1 receptor antagonists. Here, we compare the available data for [Des-Arg10]-HOE 140 with other antagonists that have been studied in knockout models.
Data Presentation: In Vitro and In Vivo Characterization
The following tables summarize the pharmacological characteristics of [Des-Arg10]-HOE 140 and comparator B1 receptor antagonists. It is important to note that the in vivo data for [Des-Arg10]-HOE 140 is from studies that did not include a B1 knockout cohort, which is a limitation in definitively concluding its in vivo specificity based on the available literature.
Table 1: In Vitro Binding Affinities and Functional Potencies of B1 Receptor Antagonists
| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |
| [Des-Arg10]-HOE 140 | B1 | Various | In vitro antagonism | - | Potent antagonist | [1] |
| R-715 (AcLys-[D-βNal7, Ile8]desArg9-bradykinin) | B1 | Human, Rabbit | - | - | Pure antagonist | [2] |
| SSR240612 | B1 | Rat | Functional (Allodynia) | ID50 (tactile) | 5.5 mg/kg | |
| SSR240612 | B1 | Rat | Functional (Allodynia) | ID50 (cold) | 7.1 mg/kg |
Note: Detailed quantitative in vitro data (Ki, IC50) for [Des-Arg10]-HOE 140 from comparative studies is limited in the provided search results. The compound is consistently referred to as a potent B1 antagonist.
Table 2: In Vivo Efficacy of B1 Receptor Antagonists in Wild-Type and Knockout Models
| Compound | Model | Species | Genotype | Effect | Reference |
| [Des-Arg10]-HOE 140 | Inflammation/Pain | Various | Wild-Type | Antagonistic effects observed | [1] |
| [Des-Arg10]-HOE 140 | Not specified | Mouse | B1R-/- | Data not available in search results | - |
| DALBK ([des-Arg9,Leu8]-bradykinin) | Thermal Hyperalgesia | Mouse | Wild-Type | Inhibition of formalin-induced nociception (second phase) | [3] |
| DALBK ([des-Arg9,Leu8]-bradykinin) | Thermal Hyperalgesia | Mouse | B1R-/- | No effect of B1 agonist (DABK) | [3] |
| SSR240612 | M. tuberculosis infection | Mouse | B1R-/- | Studied in knockout model | [4] |
Experimental Protocols
General Protocol for In Vivo Validation of a B1 Receptor Antagonist using Knockout Mice
This protocol outlines a standard experimental workflow to validate the specificity of a B1 receptor antagonist like [Des-Arg10]-HOE 140.
-
Animal Models: Utilize wild-type (WT) and B1 receptor knockout (B1R-/-) mice on the same genetic background to minimize variability.
-
Induction of B1 Receptor Expression: As the B1 receptor is inducible, an inflammatory stimulus is typically required. This can be achieved by:
-
Intraplantar injection of carrageenan or complete Freund's adjuvant (CFA) to induce localized inflammation and pain hypersensitivity.
-
Systemic administration of lipopolysaccharide (LPS).
-
-
Experimental Groups:
-
WT + Vehicle
-
WT + B1 Agonist (e.g., des-Arg9-bradykinin)
-
WT + B1 Agonist + Antagonist ([Des-Arg10]-HOE 140)
-
B1R-/- + Vehicle
-
B1R-/- + B1 Agonist
-
B1R-/- + B1 Agonist + Antagonist ([Des-Arg10]-HOE 140)
-
-
Drug Administration: Administer the antagonist via an appropriate route (e.g., intravenous, subcutaneous, intraperitoneal) at a predetermined time before or after the inflammatory insult and agonist challenge.
-
Outcome Measures: Assess relevant physiological or behavioral endpoints, such as:
-
Nociception: Mechanical allodynia (von Frey filaments), thermal hyperalgesia (plantar test).
-
Edema: Paw volume measurement (plethysmometer).
-
Cytokine levels: Measurement of pro-inflammatory cytokines in tissue homogenates or plasma.
-
-
Data Analysis: Compare the responses between the different experimental groups. The expected outcome for a specific B1 receptor antagonist is a significant reduction of the inflammatory/nociceptive response in the WT group treated with the antagonist, but no significant effect in the B1R-/- group, as the target receptor is absent.
Radioligand Binding Assay Protocol
This in vitro method is used to determine the binding affinity of the antagonist to the B1 receptor.
-
Tissue/Cell Preparation: Prepare cell membranes from cells recombinantly expressing the B1 receptor or from tissues known to express the receptor.
-
Radioligand: Use a radiolabeled B1 receptor agonist or antagonist (e.g., [3H]des-Arg10-kallidin).
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist ([Des-Arg10]-HOE 140).
-
Separation and Counting: Separate the bound and free radioligand and quantify the radioactivity.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) to reflect the binding affinity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bradykinin B1 Receptor Signaling and Antagonism.
Caption: Workflow for Validating Antagonist Specificity.
Caption: Logical Comparison of B1 Antagonist Validation Status.
Conclusion
[Des-Arg10]-HOE 140 is a well-established potent bradykinin B1 receptor antagonist based on in vitro and early in vivo studies. However, for definitive validation of its in vivo specificity, further studies utilizing B1 receptor knockout models are necessary. The experimental framework outlined in this guide, which has been applied to other B1 antagonists, provides a clear path for such validation. For researchers selecting a B1 receptor antagonist, it is crucial to consider the level of validation that has been performed. While [Des-Arg10]-HOE 140 is a valuable tool, for experiments where absolute specificity in a complex in vivo system is critical, antagonists that have been rigorously tested in knockout models may be preferred, pending further validation of [Des-Arg10]-HOE 140.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of kinin B1 and B2 receptor knockout mice and selective antagonists to characterize the nociceptive responses caused by kinins at the spinal level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of [Des-Arg10]-HOE 140 with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of [Des-Arg10]-HOE 140, a potent bradykinin B1 receptor antagonist. Understanding the selectivity of this compound is crucial for its application in research and potential therapeutic development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective overview of its performance relative to its parent compound, HOE 140 (Icatibant).
Executive Summary
[Des-Arg10]-HOE 140 is a high-affinity antagonist for the bradykinin B1 receptor.[1][2] Available data indicates a significant degree of selectivity for the B1 receptor over the bradykinin B2 receptor. While comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs) is not widely published for [Des-Arg10]-HOE 140, the selectivity profile of its parent compound, HOE 140, suggests a low potential for off-target effects at several other GPCRs. This guide presents the current understanding of [Des-Arg10]-HOE 140's cross-reactivity, drawing comparisons with HOE 140 to provide a clearer picture of its specificity.
Quantitative Comparison of Binding Affinities and Potency
The following table summarizes the available quantitative data for [Des-Arg10]-HOE 140 and its parent compound, HOE 140, at the bradykinin B1 and B2 receptors. This data is essential for comparing the selectivity of these compounds.
| Compound | Primary Target | Receptor | Assay Type | Value | Unit | Reference |
| [Des-Arg10]-HOE 140 | Bradykinin B1 Receptor | Bradykinin B1 | Functional Assay (IC50) | 1.2 x 10⁻⁸ | M | [2] |
| Bradykinin B2 | Functional Assay | ~3 orders of magnitude less potent than HOE 140 | - | [2] | ||
| HOE 140 (Icatibant) | Bradykinin B2 Receptor | Bradykinin B2 | Radioligand Binding (Ki) | 7.98 x 10⁻¹⁰ | M | [3][4] |
| Bradykinin B2 | Radioligand Binding (IC50) | 1.07 x 10⁻⁹ | M | [3][4] | ||
| Bradykinin B2 | Functional Assay (pA2) | 8.42 | - | [3][4] | ||
| Angiotensin II, Substance P, Neurokinin A, Noradrenaline, Acetylcholine Receptors | Functional Assays | Inactive | - | [5] |
Signaling Pathways
The activation of bradykinin B1 and B2 receptors initiates intracellular signaling cascades through G-protein coupling. The diagram below illustrates the canonical signaling pathway for these receptors, which typically involves the Gαq/11 pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of bradykinin receptor antagonists.
Radioligand Binding Assay (for determining Ki and IC50)
This protocol is adapted from studies characterizing bradykinin receptor antagonists.[3][4]
Objective: To determine the binding affinity of [Des-Arg10]-HOE 140 for the bradykinin B1 and B2 receptors.
Materials:
-
Cell membranes expressing the human bradykinin B1 or B2 receptor.
-
Radioligand (e.g., [³H]-Bradykinin).
-
[Des-Arg10]-HOE 140 and other competing ligands.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of [Des-Arg10]-HOE 140 or other unlabeled competitor.
-
A fixed concentration of radioligand (e.g., [³H]-Bradykinin).
-
Membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization (for determining IC50 and pA2)
This protocol measures the ability of an antagonist to inhibit agonist-induced intracellular calcium mobilization.
Objective: To assess the functional antagonist activity of [Des-Arg10]-HOE 140 at the bradykinin B1 and B2 receptors.
Materials:
-
Cells stably expressing the human bradykinin B1 or B2 receptor.
-
Bradykinin B1 agonist (e.g., Des-Arg⁹-Bradykinin) and B2 agonist (e.g., Bradykinin).
-
[Des-Arg10]-HOE 140.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time at 37°C.
-
Antagonist Incubation: Wash the cells and incubate them with various concentrations of [Des-Arg10]-HOE 140 or vehicle for a defined pre-incubation period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorometric imaging plate reader. Add a fixed concentration of the appropriate agonist (Des-Arg⁹-Bradykinin for B1, Bradykinin for B2) to each well and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of [Des-Arg10]-HOE 140. The pA2 value, a measure of antagonist potency, can be determined from Schild plot analysis if the antagonism is competitive.
Conclusion
[Des-Arg10]-HOE 140 is a potent and selective antagonist of the bradykinin B1 receptor, with significantly lower potency at the bradykinin B2 receptor. While a comprehensive cross-reactivity profile against a wide range of GPCRs is not yet available, the high selectivity of its parent compound, HOE 140, suggests a favorable selectivity profile. The experimental protocols provided in this guide offer a framework for further investigation into the cross-reactivity of [Des-Arg10]-HOE 140. Such studies are essential for a complete understanding of its pharmacological properties and for its continued development as a research tool and potential therapeutic agent.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
selectivity profile of [Des-Arg10]-HOE 140 against a panel of receptors
Selectivity Profile of [Des-Arg10]-HOE 140: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of [Des-Arg10]-HOE 140, a potent bradykinin B1 receptor antagonist. The information is compiled from publicly available experimental data to assist researchers in evaluating its potential for various applications.
Introduction
[Des-Arg10]-HOE 140 is a derivative of HOE 140, a well-established bradykinin B2 receptor antagonist. [Des-Arg10]-HOE 140 has been identified as a potent antagonist of the bradykinin B1 receptor.[1][2] Understanding its selectivity against a panel of receptors is crucial for predicting its biological effects and potential off-target interactions.
Quantitative Selectivity Profile
The following table summarizes the available quantitative data on the binding affinity and antagonist potency of [Des-Arg10]-HOE 140 and its parent compound, HOE 140.
| Compound | Receptor | Assay Type | Species | Potency (IC50/pA2) | Reference |
| [Des-Arg10]-HOE 140 | Bradykinin B1 | Functional Assay (Contraction) | Rabbit (Aorta) | IC50: 1.2 x 10⁻⁸ M | [2] |
| Bradykinin B2 | Functional Assay | - | ~3 orders of magnitude less potent than HOE 140 | [2] | |
| HOE 140 | Bradykinin B2 | Functional Assay (Contraction) | Guinea Pig (Trachea) | pA2: 7.42 | [3] |
| Bradykinin B2 | Functional Assay (Contraction) | Rabbit (Jugular Vein) | Apparent affinities: 8.36-9.12 | [3] | |
| Angiotensin II | Functional Assay | Various | Inactive | [3] | |
| Substance P | Functional Assay | Various | Inactive | [3] | |
| Neurokinin A | Functional Assay | Various | Inactive | [3] | |
| desArg9-bradykinin | Functional Assay | Various | Inactive | [3] | |
| Noradrenaline | Functional Assay | Various | Inactive | [3] | |
| Acetylcholine | Functional Assay | Various | Inactive | [3] |
Note on Selectivity: It has been reported that [Des-Arg10]-HOE 140 is less selective than the prototype B1 antagonist, DesArg9[Leu8]BK.[1] While the parent compound, HOE 140, demonstrates high selectivity for the B2 receptor, [Des-Arg10]-HOE 140 exhibits some antagonist activity at the B2 receptor.[2]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of a test compound to bradykinin receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]-bradykinin) is incubated with the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., [Des-Arg10]-HOE 140) is added to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tissue Functional Assay (e.g., Rabbit Aorta Contraction)
This protocol is used to assess the functional antagonist activity of a compound.
1. Tissue Preparation:
-
A segment of rabbit aorta is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension.
2. Antagonist Incubation:
-
The tissue is pre-incubated with various concentrations of the antagonist ([Des-Arg10]-HOE 140) for a specific period.
3. Agonist Stimulation:
-
A cumulative concentration-response curve to a B1 receptor agonist (e.g., des-Arg⁹-bradykinin) is generated in the absence and presence of the antagonist.
-
The contractile responses are measured using an isometric force transducer.
4. Data Analysis:
-
The IC50 value, the concentration of the antagonist that causes a 50% inhibition of the maximal response to the agonist, is calculated. Alternatively, the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be determined.
Signaling Pathway Visualization
Bradykinin B1 Receptor Signaling
The bradykinin B1 receptor is a G protein-coupled receptor (GPCR). Upon activation by its agonist, it primarily couples to Gq and Gi proteins, initiating a cascade of intracellular events.
Caption: Bradykinin B1 Receptor Signaling Pathway.
References
- 1. DesArg10[Hoe 140] is a potent B1 bradykinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DesArg9-D-Arg[Hyp3,Thi5,D-Tic7,Oic8]bradykinin (desArg10-[Hoe140]) is a potent bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Blockade: A Comparative Guide to the Antagonistic Effect of [Des-Arg10]-HOE 140 on B1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the B1 receptor antagonist, [Des-Arg10]-HOE 140, and its inhibitory effect on the B1 receptor agonist, Des-Arg9-bradykinin. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological processes to offer a clear and objective resource for researchers in the field of pharmacology and drug development.
Unveiling the Antagonism: Quantitative Analysis
The antagonistic potential of [Des-Arg10]-HOE 140 has been quantified in various in vitro systems. A key parameter for evaluating antagonist potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit the response to an agonist by 50%. Another critical measure for agonists is the half-maximal effective concentration (EC50), indicating the concentration required to elicit 50% of the maximal response.
One study demonstrated that [Des-Arg10]-HOE 140 is a potent antagonist of the B1 receptor, being an order of magnitude more potent than the selective B1 receptor antagonist, desArg9-[Leu8]BK[1]. The IC50 value for [Des-Arg10]-HOE 140 in inhibiting the contractile response induced by the B1 receptor agonist Des-Arg9-bradykinin in the isolated rabbit aorta was determined to be 1.2 x 10⁻⁸ M[1].
In functional assays measuring the downstream effects of B1 receptor activation, such as changes in intracellular calcium concentration, the potency of the agonist Des-Arg9-bradykinin has been characterized. In single bovine tracheal smooth muscle cells, Des-Arg9-bradykinin induced a concentration-dependent increase in intracellular free calcium, with an EC50 value of 316 nM[2].
The following table summarizes the key potency values for both the agonist and the antagonist, providing a clear comparison of their activities at the B1 receptor.
| Compound | Parameter | Value | Experimental System |
| Des-Arg9-bradykinin | EC50 | 316 nM | Bovine Tracheal Smooth Muscle Cells (Intracellular Calcium Mobilization)[2] |
| [Des-Arg10]-HOE 140 | IC50 | 12 nM | Isolated Rabbit Aorta (Inhibition of Des-Arg9-bradykinin-induced contraction)[1] |
Visualizing the Molecular Dance: B1 Receptor Signaling Pathway
Activation of the Bradykinin B1 receptor, a G-protein coupled receptor (GPCR), by an agonist like Des-Arg9-bradykinin initiates a well-defined intracellular signaling cascade. This process is effectively blocked by the antagonist [Des-Arg10]-HOE 140. The diagram below illustrates this pathway.
Caption: B1 Receptor Signaling Pathway and Point of Antagonism.
A Blueprint for Discovery: Experimental Workflow and Protocols
To empirically confirm the antagonistic properties of [Des-Arg10]-HOE 140, a series of well-defined experiments are typically employed. The following diagram outlines a general workflow for screening and characterizing B1 receptor antagonists.
Caption: General workflow for B1 receptor antagonist characterization.
Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol provides a detailed methodology for measuring the antagonistic effect of [Des-Arg10]-HOE 140 on Des-Arg9-bradykinin-induced intracellular calcium mobilization in cultured cells expressing the B1 receptor. This method is based on the use of a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM.
1. Cell Culture and Preparation:
-
Culture cells stably or transiently expressing the human B1 receptor in a suitable medium and conditions until they reach 80-90% confluency in 96-well black-walled, clear-bottom plates.
-
On the day of the assay, aspirate the culture medium.
2. Loading with Calcium Indicator Dye:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM or Fura-2 AM) and an anion-transport inhibitor like probenecid (typically 2.5 mM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading and de-esterification.
-
After incubation, wash the cells twice with the physiological salt solution to remove extracellular dye.
3. Antagonist and Agonist Addition:
-
Prepare serial dilutions of the antagonist, [Des-Arg10]-HOE 140, in the physiological salt solution.
-
Add the different concentrations of the antagonist to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for receptor binding.
-
Prepare a solution of the agonist, Des-Arg9-bradykinin, at a concentration that elicits a submaximal response (typically the EC80 concentration).
-
Utilize a fluorescence plate reader with an integrated liquid handling system to add the agonist solution to all wells simultaneously.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. For Fura-2, alternate excitation between ~340 nm and ~380 nm while measuring emission at ~510 nm.
-
Record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
The antagonistic effect is determined by the reduction in the agonist-induced fluorescence signal in the presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.
This guide provides a foundational understanding of the antagonistic relationship between [Des-Arg10]-HOE 140 and the B1 receptor agonist Des-Arg9-bradykinin. The presented data and protocols offer a starting point for researchers to design and interpret experiments aimed at further characterizing this and other interactions at the B1 receptor.
References
A Comparative Analysis of the Pharmacokinetic Properties of B1-Selective Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of four commonly prescribed β1-selective antagonists: atenolol, metoprolol, bisoprolol, and nebivolol. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the distinct profiles of these agents, supported by experimental data and methodologies.
Introduction to β1-Selective Antagonists
β1-selective antagonists, also known as cardioselective beta-blockers, are a class of drugs that primarily target β1-adrenergic receptors in the heart. By blocking these receptors, they reduce heart rate, myocardial contractility, and blood pressure.[1] These agents are widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. While their primary mechanism of action is similar, their pharmacokinetic profiles exhibit significant differences that influence their clinical application and potential for drug-drug interactions.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of atenolol, metoprolol, bisoprolol, and nebivolol are summarized in the table below. These parameters are crucial for determining dosing regimens, predicting drug interactions, and understanding the variability in patient response.
| Pharmacokinetic Parameter | Atenolol | Metoprolol | Bisoprolol | Nebivolol |
| Bioavailability (%) | ~50[2][3] | ~50[4][5] | ~90[6] | 12 (Extensive Metabolizers) to 96 (Poor Metabolizers)[7] |
| Peak Plasma Concentration (Tmax) (hours) | 2-4[2][8] | ~1.5-4 (extended-release) | 2-4[9] | 1.5-4[10] |
| Protein Binding (%) | <5[2] | ~12[4] | ~30[6][9] | ~98[10] |
| Metabolism | Minimal hepatic metabolism[2] | Extensively metabolized by CYP2D6[4] | 50% Hepatic (CYP3A4), 50% Renal[6][9] | Extensively metabolized by CYP2D6 and glucuronidation[10][11] |
| Elimination Half-life (hours) | 6-7[2] | 3-7[4] | 10-12[6] | 12 (Extensive Metabolizers) to 19 (Poor Metabolizers) for d-nebivolol[10] |
| Excretion | Primarily renal (unchanged drug)[2] | Primarily renal (as metabolites)[4] | 50% renal (unchanged), 50% hepatic (metabolites)[6][9] | 38% renal, 44% fecal (Extensive Metabolizers); 67% renal, 13% fecal (Poor Metabolizers)[7] |
Signaling Pathway of β1 Antagonists
β1 antagonists exert their effects by competitively inhibiting the binding of catecholamines, such as norepinephrine and epinephrine, to β1-adrenergic receptors. This blockade disrupts the downstream signaling cascade that is normally initiated by receptor activation.
References
- 1. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. Pharmacokinetics, pharmacology of atenolol and effect of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of Nebivolol | Semantic Scholar [semanticscholar.org]
- 8. Studies on the pharmacokinetics and pharmacodynamics of atenolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Nebivolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of [Des-Arg10]-HOE 140: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing [Des-Arg10]-HOE 140, a potent bradykinin B1 receptor antagonist, ensuring its proper and safe disposal is a critical component of laboratory management. This guide provides a clear, step-by-step approach to the disposal of this research chemical, emphasizing safety and compliance with standard laboratory practices.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle [Des-Arg10]-HOE 140 with appropriate care. According to available safety data, personnel should avoid all personal contact, including the inhalation of any dust from the lyophilized form.[1] The use of personal protective equipment (PPE), including protective clothing, gloves, and eye protection, is mandatory when there is a risk of exposure.[1] Handling should occur in a well-ventilated area, and personnel should refrain from eating, drinking, or smoking in the vicinity of the chemical.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for [Des-Arg10]-HOE 140.
| Property | Value | Source |
| Molecular Weight | 1148.3 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity (by HPLC) | ≥95% | --INVALID-LINK-- |
| Storage Temperature | -20 °C | --INVALID-LINK--, --INVALID-LINK-- |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) Confirmation:
-
Ensure that appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is worn before handling the waste material.
2. Waste Containment:
-
Carefully place the waste [Des-Arg10]-HOE 140, including any contaminated consumables (e.g., pipette tips, tubes), into a suitable and clearly labeled waste container.[1]
-
The container must be securely sealed to prevent any leakage or airborne dispersal of the substance.[1]
3. Labeling:
-
The waste container must be explicitly labeled with the chemical name: "[Des-Arg10]-HOE 140 Waste."
-
Include any relevant hazard information, if known, and the date of accumulation.
4. Segregation:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1]
5. Institutional Procedure Adherence:
-
Follow your institution's specific guidelines for the disposal of chemical waste. This may involve contacting the Environmental Health and Safety (EHS) department for pickup and disposal.
-
Do not under any circumstances dispose of [Des-Arg10]-HOE 140 down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of [Des-Arg10]-HOE 140.
It is crucial to note that while a Safety Data Sheet for a related compound, Lys-(Des-Arg9)-Bradykinin, suggests it is not classified as hazardous, this information should not be extrapolated to [Des-Arg10]-HOE 140 without explicit confirmation from the manufacturer.[2] Therefore, treating it with the precautions outlined in its own safety documentation is the most prudent course of action. Always consult your institution's specific safety protocols and the manufacturer's provided safety data sheet for the most accurate and up-to-date information.
References
Personal protective equipment for handling [Des-Arg10]-HOE I40
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, a comprehensive approach to personal protection is mandatory. The use of appropriate PPE is the first line of defense against potential exposure.
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Should be worn when handling the vial, preparing solutions, and during any experimental procedures. Change gloves immediately if contaminated. |
| Respiratory Protection | N95 or higher Respirator | Recommended, especially when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety and maintains the integrity of the compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of [Des-Arg10]-HOE 140.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Preferred for longer-term solution storage. |
Experimental Protocol: Reconstitution of Lyophilized Peptide
This protocol outlines the steps for preparing a stock solution from the lyophilized powder.
-
Equilibration: Before opening, allow the vial of lyophilized [Des-Arg10]-HOE 140 to warm to room temperature inside a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.
-
Solvent Preparation: Prepare a sterile, high-purity solvent. Distilled water is a common choice. For peptides with poor aqueous solubility, consider using a small amount of a co-solvent like DMSO, followed by dilution with the aqueous buffer.
-
Reconstitution: Under sterile conditions, add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Solubilization: Gently vortex or sonicate the vial briefly if necessary to ensure the peptide is fully dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
-
Storage: Immediately store the aliquots at -20°C or -80°C.
Disposal Plan
All materials that have come into contact with [Des-Arg10]-HOE 140, including empty vials, pipette tips, and gloves, should be considered chemical waste.
-
Waste Segregation: Collect all contaminated solid and liquid waste in designated, clearly labeled chemical waste containers.
-
Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Do not dispose of this material down the drain or in regular trash.
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling research peptides. As the toxicological properties of [Des-Arg10]-HOE 140 have not been fully characterized, all handling should be performed with the utmost care, assuming the compound is hazardous. Always consult your institution's safety officer for specific guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
